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5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride Documentation Hub

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  • Product: 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride
  • CAS: 2230807-31-3

Core Science & Biosynthesis

Foundational

solubility of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride in water vs DMSO

An In-Depth Technical Guide: Solubility Profile of 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride[1] Executive Summary 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride (CAS: 1956322-95-4) is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Solubility Profile of 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride[1]

Executive Summary

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride (CAS: 1956322-95-4) is a critical intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib.[1][2] Its solubility profile is dictated by the ionic nature of the dihydrochloride salt form, which stands in sharp contrast to its free base counterpart.

  • Water Solubility: High. The dihydrochloride salt is highly soluble in water due to the ionization of the piperazine and pyridine nitrogen atoms, facilitating strong ion-dipole interactions.

  • DMSO Solubility: Moderate to Good. Soluble in Dimethyl Sulfoxide (DMSO) suitable for preparing stock solutions (typically 10–50 mM), though less soluble than in water on a molar basis due to the poor solvation of chloride anions by DMSO.[2]

  • Critical Distinction: While the free base (CAS: 1082876-26-3) is only slightly soluble in organic solvents and poorly soluble in water, the dihydrochloride salt is engineered specifically for aqueous solubility.[1]

Physicochemical Profile & Solubility Mechanism

To manipulate this compound effectively, one must understand the structural drivers of its solubility.[2]

Structural Analysis

The compound consists of a pyridine ring substituted with a primary amine at position 2 and a piperazine ring at position 5.[2]

  • Basic Centers:

    • Piperazine Secondary Amine (

      
      ):  Highly basic (
      
      
      
      ).[2]
    • Piperazine Tertiary Amine (

      
      ):  Less basic due to conjugation with the pyridine ring.[2]
      
    • Pyridine Ring Nitrogen: Weakly basic (

      
      ).[2]
      
    • Exocyclic Amine (

      
      ):  Poorly basic; acts as a hydrogen bond donor.[2]
      
Dissolution Mechanism: Water vs. DMSO[1][2]
FeatureWater (

)
DMSO (

)
Solvent Type Polar ProticPolar Aprotic
Dielectric Constant ~80 (High)~47 (Moderate)
Solvation Mechanism Ion-Dipole & H-Bonding: Water molecules form a hydration shell around the protonated ammonium cations (

) and stabilize the chloride anions (

) via hydrogen bonding.[1][2]
Dipole-Dipole: DMSO solvates the cationic organic core effectively via its oxygen atom but solvates chloride anions poorly (naked anion effect), which can limit the solubility of dihydrochloride salts compared to water.
Thermodynamics Enthalpically favorable due to strong hydration energy of ions.[2]Entropy-driven; less enthalpic stabilization for

.[1][2]
Resulting pH Acidic (~pH 2–4): Dissolution releases protons, significantly lowering the pH of unbuffered water.[2]Neutral/Apparent: DMSO has no intrinsic pH, but adding water to the stock can reveal acidity.[2]

Visualization: Solubility Decision Logic

The following decision tree guides the solvent selection process based on the experimental end-goal.

SolubilityLogic Start Experimental Goal InVivo In Vivo / Animal Dosing Start->InVivo PK/PD Studies InVitro In Vitro / Cell Assays Start->InVitro IC50 / Screening ChemSynth Chemical Synthesis Start->ChemSynth Reactions Water Solvent: Sterile Water / Saline (High Solubility >50 mg/mL) InVivo->Water Preferred Vehicle DMSO Solvent: Anhydrous DMSO (Stock: 10-50 mM) InVitro->DMSO Standard Stock ChemSynth->Water Aqueous workup ChemSynth->DMSO If reactants require aprotic env Buffer Caution: Check pH Compatibility (Avoid precipitation at pH > 7) Water->Buffer Adjust pH carefully

Figure 1: Decision matrix for solvent selection based on application. Water is preferred for high-concentration dosing, while DMSO is standard for cellular assay stocks.[1][2]

Experimental Protocols

These protocols are designed to be self-validating. Always use analytical-grade solvents.[1]

Protocol A: Preparation of 10 mM DMSO Stock (Standard)

Best for: Cell culture spikes, biochemical assays, and long-term storage.[1]

  • Calculate Mass: Determine the molecular weight (MW) of the dihydrochloride salt (approx. 251.15 g/mol , verify specific batch COA as hydration states vary).

    • Formula:

      
      [1]
      
  • Weighing: Weigh the target amount of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride into a sterile microcentrifuge tube.

    • Critical: Minimize exposure to air; dihydrochlorides can be hygroscopic.

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to the tube.

    • Do not use water-containing DMSO, as it may hydrolyze the salt over time.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear and colorless to pale yellow.[2] If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Dosing Solution

Best for: Animal studies (Oral/IP/IV).

  • Vehicle Selection: Use Sterile Water for Injection or 0.9% Saline .[2]

    • Note on PBS: Phosphate Buffered Saline (PBS) has a pH of ~7.[2]4. Dissolving high concentrations of dihydrochloride salt may overcome the buffer capacity or, conversely, the buffer may force the compound to its free-base form, potentially causing precipitation. Water is safer for initial dissolution. [2]

  • Dissolution: Add the solid compound to sterile water. It should dissolve rapidly.[2]

  • pH Adjustment (Critical):

    • Measure the pH.[3][4][5] It will likely be acidic (pH < 4).

    • For Oral Gavage: Acidic pH is often acceptable.

    • For IV/IP: You must adjust pH to ~5–7 using dilute NaOH (0.1 N).

    • Warning: Add NaOH dropwise with continuous stirring. If the pH rises above ~8-9, the free base may precipitate out of solution.[1][2]

Protocol C: Saturation Solubility Determination (Shake-Flask Method)

Use this if exact solubility data is missing from your batch's COA.[1][2]

  • Excess Addition: Add excess solid compound (e.g., 50 mg) to 1 mL of solvent (Water or DMSO) in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from a low-concentration DMSO stock.

Best Practices & Troubleshooting

IssueCauseSolution
Precipitation in PBS/Media "Salting out" or pH shift.[1][2] The free base forms at pH > 8.Dilute the DMSO stock into media slowly with vortexing. Keep final DMSO concentration < 0.5%.[2] If dosing, use a formulation vehicle like 5% Tween-80 / Water rather than pure PBS.[1][2]
Cloudy DMSO Stock Moisture absorption (DMSO is hygroscopic).[2]Use fresh, anhydrous DMSO. Sonicate at 40°C. If irreversible, discard and prepare fresh.
Color Change (Darkening) Oxidation of the aniline/piperazine moiety.[2]Protect from light.[2] Store under inert gas (Nitrogen/Argon). Ensure stock is frozen (-20°C).

References

  • ChemicalBook. 5-(Piperazin-1-yl)pyridin-2-amine Chemical Properties and Safety. Retrieved from .

  • BLDpharm. 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride Product Data. Retrieved from .

  • National Institutes of Health (NIH). Comparison of Dimethyl Sulfoxide and Water as Solvents for Susceptibility Testing.[2] Retrieved from .

  • BenchChem. Impact of Hygroscopic DMSO on Hydrochloride Salt Solubility. Retrieved from .

Sources

Exploratory

Technical Monograph: Structural Elucidation &amp; Quality Profiling of 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride

An In-Depth Technical Guide on the Chemical Structure Analysis of 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride. Executive Summary & Strategic Context 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride (CAS: 1215916-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Structure Analysis of 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride.

Executive Summary & Strategic Context

5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride (CAS: 1215916-24-5 for salt form ref) is a critical pharmacophore scaffold, most notably serving as the "western" fragment in the synthesis of Palbociclib (Ibrance®) and similar CDK4/6 inhibitors.[1] Its structural integrity is paramount; regioisomeric impurities or incorrect salt stoichiometry can catastrophically affect the yield and potency of the final API.[1]

This guide moves beyond basic identity testing.[1] It outlines a self-validating analytical strategy designed to confirm the regiochemistry (2-amino vs. 5-piperazinyl substitution), quantify the dihydrochloride counter-ion stoichiometry, and detect process-specific impurities such as bis-coupled byproducts.

Analytical Workflow Visualization

AnalyticalWorkflow cluster_ID Part 1: Structural Identity cluster_Purity Part 2: Purity & Stoichiometry Start Raw Material: 5-(Piperazin-1-yl)pyridin-2-amine 2HCl NMR 1H/13C NMR (D2O) Regiochemistry & Protonation Site Start->NMR HPLC RP-HPLC (Ion-Pairing) Organic Impurities Start->HPLC MS HRMS (ESI+) Formula Confirmation NMR->MS IR FT-IR (ATR) Salt Form Confirmation Decision Compliance Decision MS->Decision IC Ion Chromatography Chloride Content (2HCl) HPLC->IC IC->Decision ROI Residue on Ignition Inorganic Impurities ROI->Decision

Figure 1: Integrated analytical workflow for full characterization. Note the parallel processing of organic structure and inorganic salt stoichiometry.

Structural Logic & Chemical Causality

To analyze this molecule effectively, one must understand its reactive sites.[1] The molecule contains four nitrogen atoms with distinct basicities.[1]

  • Distal Piperazine Nitrogen (N4'): Secondary aliphatic amine.[1] Highly basic (

    
    ).[1] Primary protonation site. 
    
  • Pyridine Ring Nitrogen (N1): Enhanced basicity (

    
    ) due to resonance donation from the exocyclic 2-amine.[1] Secondary protonation site. 
    
  • Proximal Piperazine Nitrogen (N1'): Aniline-like tertiary amine.[1] Low basicity due to conjugation with the pyridine ring.

  • Exocyclic Amine (2-NH2): Amidine-like character, but acts as a hydrogen bond donor.[1] Not protonated in aqueous acid.

The Dihydrochloride Conundrum: The "2HCl" designation implies protonation at the distal piperazine nitrogen and the pyridine ring nitrogen.[1] In the solid state, this stabilizes the molecule but drastically alters solubility and hygroscopicity compared to the free base.[1]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Causality: We use D₂O as the solvent.[1] DMSO-d₆ is avoided for the salt form because the acidic protons can broaden signals or undergo exchange, obscuring the integration of ammonium protons.[1] However, D₂O exchanges exchangeable protons (NH, NH₂, HCl), so we focus on the carbon backbone coupling.[1]

Protocol: 1H NMR Acquisition

  • Sample Prep: Dissolve 10 mg of sample in 600 µL D₂O containing TSP (internal standard).

  • Instrument: 400 MHz or higher.

  • Key Parameters: 30° pulse angle, d1 = 5s (to allow relaxation of protons near charged centers).

Expected Data & Assignment Table:

PositionTypeChemical Shift (δ, ppm)MultiplicityInterpretation
Pyridine H-6 Aromatic7.80 - 7.90Doublet (d)Deshielded by ring N protonation (distinct from free base ~7.6).[1]
Pyridine H-4 Aromatic7.60 - 7.70ddCoupling with H-3 and H-6.[1]
Pyridine H-3 Aromatic6.90 - 7.00Doublet (d)Ortho to amino group; shielded relative to H-6.[1]
Piperazine H (Proximal) Aliphatic3.40 - 3.55MultipletN-linked CH2.[1] Downfield due to inductive effect of pyridine.
Piperazine H (Distal) Aliphatic3.30 - 3.45MultipletAdjacent to ammonium center (N4').[1]

Self-Validating Check: The integration ratio of Aromatic (3H) to Aliphatic (8H) must be exactly 3:8. Any deviation suggests piperazine ring opening or bis-substitution impurities.[1]

High-Resolution Mass Spectrometry (HRMS)

Causality: ESI+ is selected because the molecule is pre-charged (protonated).[1] We look for the [M+H]⁺ ion of the free base.[1]

  • Formula: C₉H₁₄N₄[1][2][3] · 2HCl

  • Free Base Monoisotopic Mass: 178.1218 Da[1]

  • Target Ion [M+H]⁺: 179.1291 m/z[1]

Fragmentation Pathway (MS/MS):

  • 179.1 → 162.0: Loss of NH₃ (rare for aminopyridines, but possible).

  • 179.1 → 122.0: Loss of C₃H₇N (piperazine ring cleavage/fragmentation).[1] Diagnostic for the piperazine substructure.

Purity & Impurity Profiling (HPLC)

The salt form is highly polar. Standard C18 gradients often fail to retain this compound, leading to elution in the void volume.[1] We employ Ion-Pair Chromatography to ensure retention and separation from polar synthesis byproducts.[1]

Method Parameters
  • Column: C18 end-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase A: 10 mM Octanesulfonic acid sodium salt in Water (pH adjusted to 2.5 with H₃PO₄).

    • Why? The sulfonate pairs with the protonated amine, creating a neutral complex that retains on the C18 phase.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for salt elution)[1]

    • 5-20 min: 5% → 60% B

    • 20-25 min: 60% B

  • Detection: UV at 245 nm (λmax of aminopyridine).[1]

Synthesis & Impurity Logic

Understanding the synthesis allows us to predict impurities.[1] The standard route involves reacting 2-amino-5-halopyridine with piperazine.[1]

Sources

Foundational

An In-Depth Technical Guide to the Identification and Characterization of 5-(Piperazin-1-yl)pyridin-2-amine Salts

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-(Piperazin-1-yl)pyridin-2-amine and its various salt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Piperazin-1-yl)pyridin-2-amine and its various salt forms, crucial intermediates in pharmaceutical research and development. As a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the CDK4/6 inhibitor Palbociclib, a thorough understanding of its properties and the influence of different salt forms is paramount for successful drug development.[1][2][3][4] This document delves into the identification, synthesis, and characterization of these compounds, offering practical insights and detailed methodologies.

The Critical Role of Salt Formation in Drug Development

The selection of an appropriate salt form of an API is a critical decision in the pharmaceutical development process. The salt form can significantly influence key physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. For a molecule like 5-(Piperazin-1-yl)pyridin-2-amine, which contains basic nitrogen atoms in both the piperazine and pyridine rings, salt formation offers a powerful tool to modulate these properties and optimize the compound for its intended therapeutic application.[4]

The formation of a salt involves the reaction of the basic parent compound with an acid, resulting in an ionic species with a corresponding counter-ion. This seemingly simple transformation can have profound effects on the compound's behavior, from its shelf-life in a formulation to its absorption and metabolism in the body.

Identifiers for 5-(Piperazin-1-yl)pyridin-2-amine and its Salts

Accurate identification of chemical compounds is the bedrock of reproducible scientific research. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous communication. This section provides the key identifiers for the parent compound and its common salt forms.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-(Piperazin-1-yl)pyridin-2-amine1082876-26-3C₉H₁₄N₄178.23[1][2][5][6]
5-(Piperazin-1-yl)pyridin-2-amine Hydrochloride1956322-95-4C₉H₁₅ClN₄214.70
5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride2230807-31-3C₉H₁₆Cl₂N₄251.16[7]

Synthesis of 5-(Piperazin-1-yl)pyridin-2-amine and its Salts: A Step-by-Step Approach

The synthesis of 5-(Piperazin-1-yl)pyridin-2-amine and its subsequent conversion to various salt forms are critical processes for its use in pharmaceutical manufacturing. The following protocols provide a general framework for these syntheses, emphasizing the underlying chemical principles.

Synthesis of the N-Boc Protected Precursor

A common strategy for the synthesis of the parent amine involves the use of a Boc-protected piperazine to control reactivity. A patented method describes the synthesis of 5-(N-BOC-piperazin-1-yl)pyridin-2-amine through a substitution reaction followed by a reduction.[8]

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection (Not explicitly detailed in source) Compound_I Compound I (e.g., a halopyridine) Compound_III Compound III (N-Boc protected intermediate) Compound_I->Compound_III Substitution Reaction Compound_II Compound II (N-Boc-piperazine) Compound_II->Compound_III Product_IV Product IV (5-(N-BOC-piperazin-1-yl)pyridin-2-amine) Compound_III->Product_IV Reduction Final_Product 5-(Piperazin-1-yl)pyridin-2-amine Product_IV->Final_Product Acidic Cleavage of Boc Group

A generalized workflow for the synthesis of the parent amine.

Experimental Protocol (Illustrative, based on related syntheses):

  • Nucleophilic Aromatic Substitution: A suitable halopyridine derivative is reacted with N-Boc-piperazine in the presence of a base and a palladium catalyst in an appropriate solvent. The reaction mixture is heated to drive the substitution to completion.

  • Reduction of a Nitro Group (if applicable): If the pyridine precursor contains a nitro group, it is subsequently reduced to the amine. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or by using a reducing agent like sodium sulfide. The addition of an inorganic salt like ammonium chloride can help to suppress the formation of azo impurities.[8]

  • Boc Deprotection: The N-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the free base, 5-(Piperazin-1-yl)pyridin-2-amine.

Formation of Salts

The formation of a salt is a straightforward acid-base reaction. The choice of the acid is critical as it determines the properties of the resulting salt.

Experimental Protocol for Hydrochloride Salt Formation:

  • Dissolution: Dissolve the free base, 5-(Piperazin-1-yl)pyridin-2-amine, in a suitable organic solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution of the free base. The amount of acid added will determine whether the mono- or dihydrochloride salt is formed.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

This general procedure can be adapted for the formation of other salts (e.g., succinate, maleate, sulfate, phosphate) by using the corresponding acid.

Analytical Characterization of 5-(Piperazin-1-yl)pyridin-2-amine Salts

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized salts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For piperazine-containing compounds, which may lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag is often employed for trace analysis.[9]

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a suitable wavelength (e.g., around 254 nm) is common. For enhanced sensitivity, derivatization with reagents like dansyl chloride or o-phthalaldehyde (OPA) followed by fluorescence detection can be utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of 5-(Piperazin-1-yl)pyridin-2-amine and its salts. The chemical shifts of the protons and carbons will be influenced by the protonation state of the nitrogen atoms upon salt formation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns. For piperazine-containing molecules, characteristic fragmentation often involves cleavage of the piperazine ring or the bonds connecting it to the pyridine ring.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.

MS_Fragmentation Parent_Ion [M+H]⁺ 5-(Piperazin-1-yl)pyridin-2-amine Fragment_1 Fragment Ion 1 (Loss of a portion of the piperazine ring) Parent_Ion->Fragment_1 Fragmentation Fragment_2 Fragment Ion 2 (Cleavage of the C-N bond between rings) Parent_Ion->Fragment_2 Fragmentation

A simplified representation of potential mass spectrometry fragmentation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. In the case of amine salts, the formation of the ammonium ion (R₃N⁺H) results in characteristic changes in the IR spectrum. A broad and strong absorption band in the region of 2400-3000 cm⁻¹ is indicative of the N-H stretching vibration in the ammonium salt.

Physicochemical Properties and their Importance

The choice of a particular salt form is driven by the desire to optimize the physicochemical properties of the parent compound.

  • Solubility: The aqueous solubility of a drug is a critical factor influencing its absorption. Salt formation can dramatically increase the solubility of a poorly soluble free base.

  • Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the air. The hygroscopicity of a salt can affect its stability and handling during manufacturing.

  • Stability: The chemical and physical stability of the API is crucial for ensuring its shelf life and therapeutic efficacy. The choice of the counter-ion can significantly impact the stability of the salt form.

A comprehensive salt screening study is often performed during early drug development to identify the optimal salt form with the most desirable combination of these properties.

Conclusion

5-(Piperazin-1-yl)pyridin-2-amine and its salts are vital intermediates in the synthesis of important pharmaceutical compounds. A thorough understanding of their identification, synthesis, and characterization is essential for researchers and scientists in the field of drug development. The judicious selection of a salt form, based on a comprehensive evaluation of its physicochemical properties, is a critical step in transforming a promising lead compound into a safe and effective medicine. This guide provides a foundational understanding and practical methodologies to aid in these endeavors.

References

  • Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Available from: [Link]

  • Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Available from: [Link]

  • IUCr. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. Available from: [Link]

  • GSRS. 5-(1-PIPERAZINYL)-2-PYRIDINAMINE. Available from: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

Sources

Exploratory

safety data sheet (SDS) for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride

Technical Safety & Handling Guide: 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride Executive Summary This technical guide provides a comprehensive safety and handling framework for 5-(Piperazin-1-yl)pyridin-2-amine dih...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride , a critical heterocyclic intermediate used primarily in the synthesis of Palbociclib (PD-0332991), a selective CDK4/6 inhibitor. Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical data with practical research applications, offering a self-validating protocol for researchers in medicinal chemistry and drug development.

Chemical Identity & Physicochemical Profile

The dihydrochloride salt form is preferred in biological assays due to its enhanced aqueous solubility compared to the free base.

Property Technical Specification
Chemical Name 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride
Synonyms Palbociclib Impurity N; 5-(1-Piperazinyl)-2-pyridinamine 2HCl
CAS Number 1956322-95-4 (HCl salt generic); 1082876-26-3 (Free Base)
Molecular Formula C₉H₁₄N₄[1][2][3][4][5][6] · 2HCl
Molecular Weight ~251.15 g/mol (Salt); 178.23 g/mol (Free Base)
Appearance White to pale yellow solid
Solubility Water: >50 mg/mL (Salt); DMSO: Soluble; Ethanol: Slightly soluble
pKa (Calc.) ~8.7 (Piperazine secondary amine), ~6.8 (Pyridine N)
Storage -20°C; Hygroscopic (Store in desiccator)

Hazard Identification & Risk Assessment

While this compound is an intermediate, its piperazine moiety dictates specific toxicological precautions. Piperazine derivatives are known sensitizers and irritants.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Skin Corrosion/Irritation: Category 2 (H315 )[7]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319 )

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335 )[7]

Toxicological Context for Researchers
  • Respiratory Sensitization: Although not always explicitly flagged in preliminary SDS data for this specific CAS, piperazine rings are structural alerts for respiratory sensitization. Always handle inside a fume hood.

  • Nitrogenous Basic Reactivity: As a diamine, the compound is basic. Incompatible with strong oxidizing agents and acid chlorides.

Safe Handling & Containment Strategy

The following workflow establishes a "Hierarchy of Controls" to minimize exposure during weighing and solubilization.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: HEPA-filtered balance enclosure for weighing powders < 10 mg.

Personal Protective Equipment (PPE)
  • Hands: Double nitrile gloves (0.11 mm minimum thickness). Rationale: Protects against permeation of organic solvents (DMSO) used in stock prep.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Body: Lab coat with cuffed sleeves; closed-toe shoes.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound based on the operation being performed.

SafetyWorkflow Start Task: Handle 5-(Piperazin-1-yl)pyridin-2-amine 2HCl State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution (DMSO/Water) State->Liquid Pipetting/Diluting Control_Solid Engineering Control: Fume Hood or Balance Enclosure (Prevent Dust Inhalation) Solid->Control_Solid Control_Liquid Engineering Control: Fume Hood (if volatile solvent) or Benchtop (if aqueous & sealed) Liquid->Control_Liquid PPE PPE Requirement: Double Nitrile Gloves + Goggles + Lab Coat Control_Solid->PPE Control_Liquid->PPE Action Proceed with Experiment PPE->Action

Caption: Operational safety logic flow ensuring appropriate engineering controls based on physical state.

Emergency Response Framework

This protocol is self-validating: if symptoms persist after the initial response, medical escalation is mandatory.

Exposure Route Immediate Action (First 5 Minutes) Scientific Rationale
Ocular (Eyes) Rinse with tepid water for 15 minutes , lifting eyelids.Basic amines can cause rapid corneal saponification; immediate dilution is critical to prevent permanent opacity.
Dermal (Skin) Wash with non-abrasive soap and water. Remove contaminated clothing.[6][7][8]Lipophilic nature of the free base (if generated in situ) aids skin absorption; soap emulsifies the compound for removal.
Inhalation Move to fresh air.[6][7][9] If wheezing occurs, administer oxygen (trained personnel only).Piperazine moieties can trigger bronchospasm; fresh air stops the allergen load immediately.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 200mL water.Vomiting risks aspiration of the irritant into the lungs (chemical pneumonitis).

Experimental Application: Stock Solution Preparation

For biological assays (e.g., kinase inhibition studies), precise solubilization is required.

Protocol: Preparation of 10 mM Stock (1 mL)

  • Calculate Mass:

    • Target Concentration: 10 mM (0.01 mol/L)

    • Volume: 1 mL (0.001 L)

    • MW (2HCl salt): ~251.15 g/mol

    • Mass required =

      
      
      
  • Solvent Choice:

    • Preferred:Water or PBS (pH 7.4) . The dihydrochloride salt is highly water-soluble.

    • Alternative:DMSO (Dimethyl sulfoxide) if using for cellular assays where membrane permeability is a factor, though the salt may require vortexing.

  • Procedure:

    • Weigh 2.51 mg of solid into a sterile microcentrifuge tube.

    • Add 1000 µL of nuclease-free water.

    • Vortex for 30 seconds. Ensure solution is clear.

    • Filter Sterilize: Use a 0.22 µm PVDF or PES syringe filter if applying to cell culture.

    • Aliquot & Store: Aliquot into 50 µL volumes and store at -20°C to prevent freeze-thaw degradation.

Contextual Utility: Palbociclib Synthesis Pathway

Understanding where this chemical fits helps researchers anticipate impurities. It reacts with a pyrimidine intermediate to form the core scaffold of Palbociclib.

SynthesisPath Intermediate 5-(Piperazin-1-yl)pyridin-2-amine (The Reagent) Coupling Buchwald-Hartwig Amination Intermediate->Coupling Pyrimidine 2-Chloro-pyrido[2,3-d]pyrimidin-7-one (Coupling Partner) Pyrimidine->Coupling Palbociclib Palbociclib (PD-0332991) (CDK4/6 Inhibitor) Coupling->Palbociclib C-N Bond Formation

Caption: Simplified synthesis pathway illustrating the reagent's role in forming the CDK4/6 inhibitor Palbociclib.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25021617, 5-(Piperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • Pfizer Inc. Palbociclib (Ibrance) Prescribing Information & Chemistry Review. (Detailing the synthesis and impurities including the piperazinyl-pyridine intermediate). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine derivatives hazard classification. Retrieved from [Link]

Sources

Foundational

stability of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride under ambient conditions

An In-Depth Technical Guide to the Solid-State Stability of 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride Under Ambient Conditions Abstract This technical guide provides a comprehensive framework for assessing the so...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solid-State Stability of 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride Under Ambient Conditions

Abstract

This technical guide provides a comprehensive framework for assessing the solid-state . This document is intended for researchers, scientists, and drug development professionals. It outlines the critical factors influencing the stability of this molecule, proposes a robust experimental design for a stability study, and details the necessary analytical methodologies for accurate assessment. The guide emphasizes a proactive, science-driven approach to understanding and mitigating potential stability issues, thereby ensuring the quality, safety, and efficacy of drug candidates.

Introduction: The Criticality of Stability in Drug Development

5-(Piperazin-1-yl)pyridin-2-amine is a key intermediate and a structural motif found in several pharmacologically active compounds.[1][2][3] Its dihydrochloride salt form is often utilized to enhance aqueous solubility and improve handling properties. However, as with many amine hydrochloride salts, its stability under ambient storage and processing conditions is a critical parameter that can influence the shelf-life, bioavailability, and safety profile of the final drug product.[4]

Amine hydrochloride salts, while offering advantages, are susceptible to several degradation pathways, particularly disproportionation and hygroscopicity-induced changes.[5] This guide will delve into the theoretical and practical aspects of evaluating the stability of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, providing a scientifically grounded approach to its characterization.

Foundational Principles: Understanding the Stability of Amine Hydrochloride Salts

The stability of a solid-state pharmaceutical compound is intrinsically linked to its physicochemical properties. For 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, the following principles are paramount:

  • Hygroscopicity : Amine hydrochloride salts have a propensity to absorb atmospheric moisture.[5] This absorbed water can act as a plasticizer, increasing molecular mobility within the crystal lattice and facilitating degradative reactions. It can also lead to changes in physical form, such as deliquescence.

  • Salt Disproportionation : This is a phenomenon where the salt form reverts to its free base and the corresponding acid.[6] In the solid state, this can be influenced by factors such as temperature, humidity, and the presence of excipients. The formation of the free base can lead to changes in solubility, dissolution rate, and bioavailability.

  • Polymorphism : Many pharmaceutical solids can exist in different crystalline forms, or polymorphs, each with unique physicochemical properties, including stability.[7] Changes in temperature and humidity can induce polymorphic transformations, which can significantly impact the drug product's performance.

  • Chemical Degradation : The inherent chemical reactivity of the molecule can lead to degradation. For 5-(Piperazin-1-yl)pyridin-2-amine, potential degradation pathways include oxidation of the amine groups and reactions involving the pyridine ring.[8]

A Proactive Approach: Designing a Comprehensive Stability Study

A well-designed stability study is the cornerstone of understanding and ensuring the long-term viability of a drug substance. The following experimental workflow is proposed for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride.

Stability_Study_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Analysis and Interpretation Initial_Characterization Initial Characterization (t=0) Physicochemical_Properties Physicochemical Properties (pKa, Solubility, Hygroscopicity) Initial_Characterization->Physicochemical_Properties Solid_State_Properties Solid-State Properties (PXRD, DSC, TGA, Microscopy) Initial_Characterization->Solid_State_Properties Analytical_Method_Development Analytical Method Development (HPLC-UV/MS) Initial_Characterization->Analytical_Method_Development Stability_Study_Setup Stability Study Setup (ICH Conditions) Analytical_Method_Development->Stability_Study_Setup Time_Point_Testing Time Point Testing (e.g., 0, 1, 3, 6, 12 months) Stability_Study_Setup->Time_Point_Testing Data_Analysis Data Analysis Time_Point_Testing->Data_Analysis Degradation_Profile Degradation Product Profiling Data_Analysis->Degradation_Profile Shelf_Life_Determination Shelf-Life Determination Data_Analysis->Shelf_Life_Determination

Figure 1: A comprehensive workflow for the stability assessment of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride.

Experimental Protocols

Protocol 1: Initial Characterization (Time = 0)

  • Procurement and Purity Assessment : Obtain a well-characterized batch of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride. Determine its initial purity using a validated HPLC method.

  • Hygroscopicity Determination :

    • Place a known weight of the sample in desiccators with controlled relative humidity (RH) using saturated salt solutions (e.g., 25% RH, 50% RH, 75% RH, 90% RH) at 25 °C.

    • Monitor the weight change over time until equilibrium is reached.

    • Classify the hygroscopicity based on the percentage of moisture absorbed.

  • Solid-State Characterization :

    • Powder X-Ray Diffraction (PXRD) : To determine the initial crystalline form.

    • Differential Scanning Calorimetry (DSC) : To determine the melting point and detect any polymorphic transitions.

    • Thermogravimetric Analysis (TGA) : To determine the presence of water or other solvates and assess thermal stability.

    • Microscopy (Polarized Light Microscopy) : To visually inspect the crystal habit and detect any changes upon storage.

Protocol 2: Stability Study under Ambient Conditions

  • Storage Conditions : Store the sample under the following ICH-recommended ambient conditions:

    • 25 °C / 60% RH

    • 30 °C / 65% RH (for intermediate testing)

    • 40 °C / 75% RH (for accelerated testing)

  • Time Points : Pull samples for analysis at predetermined time points, for example: 0, 1, 3, 6, and 12 months.

  • Analytical Testing at Each Time Point :

    • Appearance : Visual inspection for any changes in color or physical state.

    • Purity and Degradation Products : Analyze by a stability-indicating HPLC method.

    • Water Content : Determine by Karl Fischer titration.

    • Solid-State Form : Re-analyze by PXRD and DSC to check for any changes in the crystalline form.

Analytical Methodologies: The Key to Accurate Assessment

A robust, stability-indicating analytical method is crucial for the successful evaluation of a compound's stability. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric detection is the recommended technique.[9][10]

Protocol 3: Development and Validation of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection :

    • Utilize a C18 reversed-phase column.

    • Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic modifier (e.g., acetonitrile or methanol). This will ensure the separation of the polar parent compound from its potential non-polar degradation products.

  • Forced Degradation Studies : To ensure the method is stability-indicating, the drug substance should be subjected to forced degradation under the following conditions:

    • Acidic hydrolysis : e.g., 0.1 N HCl at 60 °C

    • Basic hydrolysis : e.g., 0.1 N NaOH at 60 °C

    • Oxidative degradation : e.g., 3% H₂O₂ at room temperature

    • Thermal degradation : e.g., solid-state heating at 80 °C

    • Photodegradation : e.g., exposure to UV and visible light as per ICH Q1B guidelines.

  • Method Validation : Validate the developed HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Predicting the Unseen: Potential Degradation Pathways

Based on the chemical structure of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, several degradation pathways can be postulated. Understanding these potential pathways is essential for targeted analytical method development and for interpreting stability data.

Degradation_Pathways cluster_degradation Degradation Products Parent 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride Oxidation Oxidative Degradation (N-oxides, ring opening) Parent->Oxidation O₂, light, metal ions Hydrolysis Hydrolytic Degradation (cleavage of C-N bond) Parent->Hydrolysis H₂O Disproportionation Disproportionation (Free Base Formation) Parent->Disproportionation High pH, moisture Photodegradation Photodegradation (complex mixture) Parent->Photodegradation UV/Vis light

Figure 2: Postulated degradation pathways for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride.

  • Oxidation : The nitrogen atoms in the piperazine and pyridine rings are susceptible to oxidation, potentially forming N-oxides. The primary amine group can also undergo oxidative degradation.

  • Hydrolysis : While generally stable, the C-N bond between the pyridine ring and the piperazine moiety could be susceptible to hydrolysis under extreme pH and temperature conditions.

  • Disproportionation : In the presence of moisture, the dihydrochloride salt can dissociate, leading to the formation of the free base. This can be detected by changes in the solid-state properties and by monitoring for the presence of the free base using appropriate analytical techniques.

Data Presentation and Interpretation

The data generated from the stability study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Example Stability Data for 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride at 25 °C / 60% RH

Time Point (Months)AppearancePurity (%) (HPLC)Total Degradation Products (%)Water Content (%) (Karl Fischer)PXRD
0White to off-white crystalline powder99.80.20.5Form I
1No change99.70.30.6Form I
3No change99.60.40.7Form I
6No change99.50.50.8Form I
12No change99.20.81.0Form I

Interpretation of Results:

  • Purity : A significant decrease in purity or an increase in total degradation products over time would indicate instability.

  • Water Content : A significant increase in water content would confirm the hygroscopic nature of the compound and could be correlated with any observed degradation.

  • Solid-State Form : Any changes in the PXRD pattern would indicate a polymorphic transformation or a change in the crystalline state, which would require further investigation.

Conclusion and Recommendations

The solid-state is a critical attribute that must be thoroughly investigated during drug development. This guide has provided a comprehensive framework for such an investigation, from initial characterization to the design of a robust stability study and the interpretation of the resulting data.

Key Recommendations:

  • Early Characterization : Conduct thorough solid-state and physicochemical characterization early in the development process.

  • Hygroscopicity Assessment : Pay close attention to the hygroscopic nature of the molecule and its potential impact on stability.

  • Stability-Indicating Method : Develop and validate a robust stability-indicating analytical method as a prerequisite for any stability study.

  • Controlled Storage : Store the material in well-sealed containers with desiccants if necessary to protect it from atmospheric moisture.

By adopting a proactive and scientifically rigorous approach to stability testing, researchers and drug developers can ensure the quality, safety, and efficacy of pharmaceuticals containing this important chemical entity.

References

  • Frericks Schmidt, H. L., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(33), 11056-11065. [Link]

  • Li, Z. J., et al. (2010). Stability of pharmaceutical salts in solid oral dosage forms. AAPS PharmSciTech, 11, 1212-22. [Link]

  • Julio, T. A., et al. (2016). Solid-state stability and solubility determination of crystalline forms of moxifloxacin hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 223-228. [Link]

  • de Oliveira, M. A., et al. (2021). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Drug Development and Industrial Pharmacy, 47(5), 799-808. [Link]

  • The Hendrix Group, Inc. Ammonium Chloride. [Link]

  • Zhang, G., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 8(3), 1337-1345. [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything? r/chemistry. [Link]

  • OSHA. (1991). Pyridine. Method number: PV2295. [Link]

  • VxP Pharma. (2020). Solid State Stability. [Link]

  • ATSDR. (1992). Analytical Methods for Pyridine. [Link]

  • Balucani, N., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(10), 233. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Inglese, J., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1364-1376. [Link]

  • Chan, E. H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 108-115. [Link]

  • Chen, X., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249. [Link]

  • Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

Sources

Exploratory

difference between 5-(Piperazin-1-yl)pyridin-2-amine free base and dihydrochloride

Free Base vs. Dihydrochloride Salt in Drug Development[1][2][3] Executive Summary This guide provides a technical analysis of 5-(Piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3), a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Free Base vs. Dihydrochloride Salt in Drug Development[1][2][3]

Executive Summary

This guide provides a technical analysis of 5-(Piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3), a critical intermediate in the synthesis of CDK4/6 inhibitors such as Palbociclib .[1][2][3] The distinction between the Free Base and the Dihydrochloride (2HCl) salt form is pivotal for process chemistry, influencing solubility, stability, and reactivity profiles.[2][3]

  • Free Base: The reactive species required for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed coupling reactions.[1][2][3] It exhibits higher solubility in organic solvents but is prone to oxidative degradation.[3]

  • Dihydrochloride Salt: The preferred form for storage, transport, and purification.[3] It offers superior crystallinity, high water solubility, and protection of the aniline moiety against oxidation, though it must be neutralized prior to use in base-sensitive catalytic cycles.[2][3]

Part 1: Chemical Identity & Structural Analysis[3]

The molecule consists of a pyridine ring substituted with a primary amine (aniline-like) at position 2 and a piperazine ring at position 5.[1][2][3] The basicity profile is complex, dictating the stoichiometry of salt formation.[3]

FeatureFree BaseDihydrochloride Salt
CAS Number 1082876-26-3Custom/Generic (Mono-HCl: 1956322-95-4)
Formula C9H14N4C9H14N4[1][2][3][4][5][6] · 2HCl
Molecular Weight 178.23 g/mol 251.15 g/mol
Appearance Tan to yellow crystalline solidWhite to off-white hygroscopic powder
Primary Protonation Sites UnprotonatedPiperazine N4 (Secondary) & Pyridine N
Protonation Logic

The molecule contains three types of nitrogen atoms with distinct pKa values:

  • Piperazine Secondary Amine (N4): Most basic (pKa ~9.8).

  • Pyridine Nitrogen: Moderately basic (pKa ~5.2).[3]

  • Aniline Nitrogen (2-NH2): Weakly basic (pKa ~3-4) due to resonance delocalization into the pyridine ring.[1][2][3]

Note: The Dihydrochloride form protonates the piperazine secondary amine and the pyridine nitrogen.[2][3] A Trihydrochloride is possible under highly acidic conditions but is often hygroscopic and less stable.[3]

Part 2: Physicochemical Properties[1][2][3][7]

The choice between salt and base dictates the solvent strategy for synthesis and formulation.[3]

PropertyFree BaseDihydrochloride Salt
Melting Point 162 – 163 °C>250 °C (often decomposes)
Water Solubility Low (Sparingly soluble)High (Freely soluble)
Organic Solubility Soluble in DCM, EtOAc, THF, DMSOSoluble in MeOH, Water; Insoluble in DCM, EtOAc
Hygroscopicity LowModerate to High (requires desiccated storage)
Chemical Stability Prone to N-oxidation (N-oxide formation) and aniline darkening upon air exposure.[1][2]Stable. Protonation deactivates nitrogens against oxidation.[3]
Part 3: Synthetic & Manufacturing Implications[3]
1. Synthesis & Purification Workflow

The salt form is frequently used as a "purification handle."[3]

  • Crude Synthesis: The reduction of the nitro-precursor yields the crude free base.[2][3]

  • Purification: Treating the crude organic layer with HCl gas/ether precipitates the pure Dihydrochloride salt, leaving non-basic impurities in the mother liquor.[3]

  • Storage: The salt is isolated, dried, and stored.[3]

2. Reactivity Considerations
  • Buchwald-Hartwig Couplings: The Free Base is mandatory.[2][3] If the Dihydrochloride is used, an in situ base (e.g., LiHMDS, NaOtBu) must be added in excess (at least 3 equivalents) to neutralize the HCl and regenerate the nucleophilic amine.[2][3] Failure to neutralize will quench the palladium catalyst and prevent the reaction.[3]

  • SNAr Reactions: Similar to couplings, the nucleophilicity of the piperazine nitrogen is suppressed in the salt form.[2][3]

Diagram: Synthesis & Form Selection Flow

FormSelection Start Precursor: 5-Chloro-2-nitropyridine Step1 Step 1: S_NAr with Piperazine (Forms Nitro-Intermediate) Start->Step1 Step2 Step 2: Reduction (H2/Pd or Fe/HCl) (Yields Crude Amine) Step1->Step2 Decision Intended Use? Step2->Decision RouteStorage Long-Term Storage / Shipping Decision->RouteStorage Stability Required RouteReaction Next Step: Coupling (Palbociclib Synthesis) Decision->RouteReaction Reactivity Required ProcessSalt Add HCl (g) in MeOH/Ether RouteStorage->ProcessSalt ProductSalt Product: Dihydrochloride Salt (Stable, Pure, Water Soluble) ProcessSalt->ProductSalt ProcessBase Neutralization (aq. NaOH/DCM ext.) ProductSalt->ProcessBase Convert for Use ProductBase Product: Free Base (Reactive, Soluble in Organics) RouteReaction->ProductBase ProcessBase->ProductBase

Caption: Workflow for selecting and converting between Free Base and Salt forms during intermediate processing.

Part 4: Experimental Protocols
Protocol A: Conversion of Dihydrochloride to Free Base (For Reaction)

Use this protocol when you have the stable salt but need to perform a coupling reaction.[2]

  • Dissolution: Suspend 10.0 g of 5-(Piperazin-1-yl)pyridin-2-amine 2HCl in 100 mL of water. The solid should dissolve completely.[3]

  • Neutralization: Slowly add 2M NaOH (aq) while stirring until pH reaches 12-13. The solution will become cloudy as the free base precipitates or oils out.[3]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

    • Note: DCM is preferred due to higher solubility of the free base.[3]

  • Drying: Combine organic layers, dry over anhydrous Na2SO4, and filter.

  • Isolation: Concentrate under reduced pressure (Rotavap) at 40°C to obtain the Free Base as a tan solid.

    • Yield Check: Theoretical yield calculation must account for the loss of 2 x HCl mass.[3]

Protocol B: Solubility & Stability Testing

Use this to validate the form for formulation or storage.[2][3]

  • Solubility:

    • Prepare saturated solutions of both forms in Water, Methanol, and DCM.[3]

    • Filter and analyze supernatant by HPLC.[3]

    • Expectation: Salt > 100 mg/mL in water; Base < 1 mg/mL in water.[2][3]

  • Oxidative Stress:

    • Expose solid samples to air at 40°C/75% RH for 7 days.[3]

    • Analyze by LC-MS for N-oxide impurities (M+16 peak).[1][2][3]

    • Expectation: Free base shows 0.5-2.0% degradation; Salt shows <0.1% degradation.[1][2][3]

Part 5: Biological Implications

While this compound is an intermediate, its form impacts biological assays if used directly (e.g., as a metabolite standard).[3]

  • Bioavailability: The Dihydrochloride salt dissolves rapidly in gastric fluid (low pH), making it the preferred form for in vivo PK studies of the intermediate itself.[2]

  • Cell Culture: If dosing cells, the salt is preferred for preparing aqueous stock solutions (PBS).[2] The Free Base requires DMSO stocks.[3]

References
  • Pfizer Inc. (2014). Solid forms of a selective CDK4/6 inhibitor (Palbociclib).[2][5] WO2014128588A1.[2][3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5330286, Palbociclib.[3] (Section on Intermediates). Link

  • Vanderbilt University. (2011). Process for the preparation of piperazine derivatives.[3][7][8][9][10] US Patent 9,868,739.[3] (Describes synthesis of the intermediate). Link

  • Stahl, P. H., & Wermuth, C. G. (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[3] Wiley-VCH.[1][2][3] (General reference for amine salt selection). Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Coupling of 5-(Piperazin-1-yl)pyridin-2-amine

Topic: Buchwald-Hartwig Coupling with 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Coupling with 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Strategic Analysis

5-(Piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3) is a "privileged scaffold" in kinase inhibitor discovery, notably serving as a core fragment for CDK4/6 inhibitors like Palbociclib. However, utilizing this building block in Palladium-catalyzed cross-coupling reactions presents a tripartite challenge:

  • The Salt Penalty: The commercial supply is typically the dihydrochloride salt (

    
    ). Free HCl protonates phosphine ligands and oxidizes Pd(0) to Pd(II), effectively killing the catalytic cycle before it begins.
    
  • The Selectivity Dichotomy: The molecule contains two distinct nucleophilic sites:

    • Site A (Distal): A secondary (

      
      ) aliphatic amine on the piperazine ring.
      
    • Site B (Proximal): A primary (

      
      ) heteroaromatic amine on the pyridine ring.
      
  • Catalyst Poisoning: The pyridine nitrogen and the exocyclic amine can form stable chelates with Palladium, sequestering the metal into off-cycle resting states.

This guide provides a validated roadmap for navigating these challenges, utilizing ligand-controlled regiodivergency to selectively couple either amine.

Mechanistic Decision Tree

The choice of ligand dictates the site of arylation.

SelectivityTree Start Substrate: 5-(Piperazin-1-yl)pyridin-2-amine (Dihydrochloride Salt) SaltStep CRITICAL STEP: Neutralization / Free-Basing Start->SaltStep Must remove HCl Decision Target Site Selection SaltStep->Decision PathA Target: Piperazine (2° Aliphatic) (Kinetic Product) Decision->PathA High Nucleophilicity PathB Target: Pyridine (1° Aromatic) (Thermodynamic/Steric Product) Decision->PathB Ligand-Controlled LigandA Ligand: RuPhos or XPhos Pd Source: Pd-G3/G4 Precatalyst PathA->LigandA LigandB Ligand: BrettPhos or tBuBrettPhos Pd Source: Pd-G3/G4 Precatalyst PathB->LigandB ResultA Product: N-Aryl Piperazine LigandA->ResultA ResultB Product: N-Aryl Pyridin-2-amine LigandB->ResultB

Figure 1: Ligand-dependent regiodivergency strategy. RuPhos exploits the natural nucleophilicity of the secondary amine, while BrettPhos leverages steric pockets to favor the primary amine.

Critical Pre-Treatment: Handling the Dihydrochloride Salt

Do not add the dihydrochloride salt directly to the reaction vessel with only stoichiometric base. The rapid release of HCl gas or local acidification will degrade the catalyst.

Method A: In-situ Neutralization (High Throughput)

Best for small-scale screening.

  • Base: LiHMDS (Lithium hexamethyldisilazide) - 1.0 M in THF.[1]

  • Stoichiometry: Requires 3.5 equivalents total (2.0 eq to neutralize HCl, 1.0-1.5 eq for the coupling).

  • Procedure: Add the substrate and LiHMDS to the solvent before adding the catalyst. Stir for 10 minutes to ensure neutralization.

Method B: Extractive Free-Basing (Recommended for Scale-up)

Best for process reliability and yield.

  • Dissolve the dihydrochloride salt in minimal water.

  • Adjust pH to >12 using 50% NaOH or saturated

    
    .
    
  • Extract 3x with DCM or EtOAc (Note: The free base is polar; ensure good extraction efficiency or use a continuous extractor).

  • Dry over

    
    , filter, and concentrate.
    
  • Store under Argon. The free amine absorbs

    
     from air rapidly.
    

Protocol A: Selective Coupling of the Piperazine (Secondary Amine)

This protocol targets the distal aliphatic amine. Secondary amines are inherently more nucleophilic, but the 2-aminopyridine moiety can poison the catalyst. We use RuPhos , a bulky Buchwald ligand designed to facilitate reductive elimination in sterically congested or secondary amine systems.

Reagents & Conditions
ComponentReagentEquiv.Role
Catalyst RuPhos Pd G40.02 - 0.05Generates active LPd(0) species.
Ligand RuPhos (Optional spike)0.02Stabilizes catalyst lifetime.
Base LiHMDS (1M in THF)2.5 - 3.5Soluble base; fast deprotonation.
Solvent THF or 1,4-DioxaneN/AAnhydrous, degassed.
Temp 60°C - 80°CN/AMild heat prevents pyridine coupling.
Step-by-Step Procedure
  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Add 5-(piperazin-1-yl)pyridin-2-amine (1.0 eq, assume free base for this calc) and the Aryl Halide (1.0 - 1.2 eq).

    • Note: If using the 2HCl salt, add it here.

  • Solvent & Base:

    • Add anhydrous THF (0.2 M concentration relative to amine).

    • Add LiHMDS dropwise.

      • If Free Base: Add 1.2 eq.

      • If 2HCl Salt: Add 3.5 eq.

    • Stir at RT for 10 mins. A precipitate (LiCl) will form; this is normal.

  • Catalyst Addition: Add RuPhos Pd G4 (2-5 mol%).

    • Tip: Dissolving the catalyst in a small volume of THF before addition ensures better homogeneity.

  • Reaction: Seal the vial and heat to 65°C . Monitor by LCMS.

    • Endpoint: usually 2-6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2][3] Wash organics with brine.
    

Protocol B: Selective Coupling of the Pyridin-2-amine (Primary Amine)

Coupling the exocyclic aromatic amine (


) while leaving the aliphatic piperazine untouched is chemically challenging. It requires BrettPhos  or tBuBrettPhos , which create a specific steric environment that disfavors the binding of the bulky secondary amine, effectively reversing the natural selectivity.

Note: If high selectivity is not achieved, consider protecting the piperazine with a Boc group (using the commercially available Boc-protected starting material) before this step.

Reagents & Conditions
ComponentReagentEquiv.Role
Catalyst BrettPhos Pd G40.05High activity for primary amines.
Base

or NaOtBu
2.0 - 4.0NaOtBu is preferred for speed.
Solvent t-Amyl AlcoholN/AHigh boiling, promotes solubility.
Temp 90°C - 110°CN/AHigher energy barrier for Ar-NH2.
Step-by-Step Procedure
  • Vessel Prep: Oven-dried Schlenk tube or microwave vial.

  • Solids: Add 5-(piperazin-1-yl)pyridin-2-amine (1.0 eq, Free base preferred), Aryl Halide (1.0 eq), NaOtBu (1.5 eq), and BrettPhos Pd G4 (5 mol%).

  • Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen is detrimental to BrettPhos.

  • Solvent: Add anhydrous t-Amyl alcohol or Dioxane (0.15 M).

  • Reaction: Heat to 100°C .

    • Monitoring: Check LCMS for the mass of the product. If bis-arylation (reaction at both amines) is observed, lower temperature to 80°C and increase catalyst loading.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via reverse-phase prep-HPLC (standard silica chromatography may cause streaking due to the basicity of the product).

Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction Salt 2HCl Salt Base Base Treatment (LiHMDS or NaOH wash) Salt->Base FreeBase Free Amine Species Base->FreeBase Cat Pd-G4 Precatalyst FreeBase->Cat + Ar-X Heat Heat (65-100°C) Cat->Heat Product Coupled Product Heat->Product

Figure 2: General workflow emphasizing the necessity of base treatment prior to catalysis.

Common Failure Modes
ObservationDiagnosisSolution
No Reaction (Starting Material Intact) Catalyst poisoning by pyridine N or HCl.1. Ensure Free Base is used.2. Switch to Pd-G4 precatalysts (avoids reduction step).3. Add 5 mol% extra ligand.
Mixture of Products (Regio-isomers) Poor ligand control.1. Piperazine target: Use RuPhos; lower temp.2. Pyridine target: Use tBuBrettPhos; consider Boc-protection of piperazine.
Protodehalogenation (Ar-X

Ar-H)
Alcohol solvent acting as hydride source.Switch solvent from t-Amyl alcohol to Toluene or Dioxane .
Low Conversion Incomplete deprotonation.Switch base from

to LiHMDS or NaOtBu .

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science, 4, 916-920. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Piperazin-1-yl)pyridin-2-amine

Welcome to the technical support center for the synthesis of 5-(Piperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Piperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to the Synthetic Challenges

5-(Piperazin-1-yl)pyridin-2-amine is a crucial building block in the synthesis of several pharmaceuticals, notably as an impurity and intermediate in the production of Palbociclib, a CDK4/6 inhibitor used in cancer therapy[1][2][3]. Achieving a high yield of this compound can be challenging due to competing side reactions and the inherent reactivity of the pyridine and piperazine moieties. This guide will address the two primary synthetic routes and their associated pitfalls:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A direct coupling of an appropriate 2-aminopyridine derivative with piperazine.

  • Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: A two-step process typically involving the reaction of a nitropyridine with piperazine, followed by the reduction of the nitro group.

This resource is structured to provide you with a logical and actionable framework to identify, understand, and resolve common synthetic issues, thereby improving your reaction yields and product purity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common synthetic routes to prepare 5-(Piperazin-1-yl)pyridin-2-amine?

A1: The two most prevalent methods are the Buchwald-Hartwig amination and a two-step sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. The choice between these routes often depends on the availability and cost of starting materials, desired scale, and the specific challenges encountered with each method.

Q2: I'm seeing a complex mixture of products in my reaction. What are the likely side products?

A2: Depending on the synthetic route, common side products can include:

  • Bis-arylated piperazine: Where both nitrogen atoms of the piperazine ring have reacted with the pyridine scaffold. This is a common issue in Buchwald-Hartwig aminations when using unprotected piperazine[4][5].

  • Hydrodehalogenation byproduct: The starting halopyridine is reduced, replacing the halogen with a hydrogen atom. This is a known side reaction in palladium-catalyzed couplings[6].

  • Azo-impurity: In the SNAr/reduction route, incomplete reduction of the nitro group or side reactions during the reduction can lead to the formation of colored azo compounds[7].

  • N-oxide formation: Oxidation of the pyridine or piperazine nitrogen atoms can occur, especially during workup or if the reaction is exposed to air at high temperatures[8].

Troubleshooting Guide: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination offers a direct route to the target molecule but is sensitive to several parameters that can significantly impact the yield.

Q3: My Buchwald-Hartwig reaction is giving a low yield. What are the first things I should investigate?

A3: Low yields in the Buchwald-Hartwig amination of aminopyridines are often linked to catalyst inhibition and suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it[9]. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Precursor and Ligand): This is the most critical factor. The choice of ligand is crucial to shield the palladium center and promote the desired C-N bond formation over catalyst deactivation.

  • Base: The strength and nature of the base are key for the deprotonation of the amine and regeneration of the active catalyst.

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.

  • Temperature: These reactions typically require elevated temperatures to proceed efficiently.

Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination

Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Q4: How do I choose the right catalyst and ligand for the amination of a 2-aminopyridine derivative?

A4: The 2-amino group on the pyridine ring makes the substrate electron-rich and a potential chelating ligand for the palladium catalyst. Therefore, bulky, electron-rich phosphine ligands are generally required to promote the reaction.

Ligand FamilyExamplesCharacteristics & Recommendations
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosThese are often the first choice for challenging substrates. Their steric bulk helps prevent pyridine coordination to the palladium center and accelerates the reductive elimination step.[9][10]
Bidentate Ligands Xantphos, BINAPCan be effective, but their performance is highly substrate-dependent. They are known to stabilize the catalyst and can sometimes prevent side reactions.[2][8]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the 5-halo-2-aminopyridine (1.0 eq.), piperazine (1.2-1.5 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the chosen phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst. The filtrate can then be subjected to an aqueous workup.

  • Purification: Purify the crude product by column chromatography on silica gel, often with a small amount of triethylamine in the eluent to prevent tailing, or by acid-base extraction.[1][9]

Q5: I'm observing a significant amount of bis-arylated piperazine. How can I favor mono-arylation?

A5: The formation of the 1,4-bis(2-aminopyridin-5-yl)piperazine is a common problem due to the two reactive secondary amines in piperazine. To promote mono-substitution:

  • Use an excess of piperazine: Using a larger excess of piperazine (e.g., 3-5 equivalents) can statistically favor the mono-arylation product. However, this can complicate purification.

  • Employ a mono-protected piperazine: The most effective strategy is to use a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). The Boc group can be removed in a subsequent step with acid (e.g., HCl or TFA).

  • Control reaction time and temperature: Shorter reaction times and lower temperatures may favor the formation of the mono-arylated product, but this needs to be balanced with achieving a reasonable conversion of the starting material.

Troubleshooting Guide: SNAr and Reduction Route

This two-step approach is a robust alternative to palladium-catalyzed methods. However, each step presents its own set of challenges.

Q6: My SNAr reaction of a 5-halo-2-nitropyridine with piperazine is sluggish. How can I improve the conversion?

A6: The SNAr reaction rate is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.

  • Leaving Group: The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions, as the first step of nucleophilic attack is typically rate-determining[11]. If you are using a bromo- or iodo-pyridine, consider switching to the chloro- or fluoro-analog if available.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can stabilize the charged Meisenheimer intermediate[7].

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate.

  • Base: While not always necessary, the addition of a non-nucleophilic base like K₂CO₃ or Et₃N can help to scavenge any acid formed during the reaction and drive the equilibrium towards the product.

Visualization of the SNAr Mechanism

SNAr_Mechanism Reactants 5-Halo-2-nitropyridine + Piperazine Meisenheimer Meisenheimer Complex (stabilized by NO2 group) Reactants->Meisenheimer Nucleophilic Attack Product 5-(Piperazin-1-yl)-2-nitropyridine Meisenheimer->Product Loss of Halide

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

Q7: During the reduction of the nitro group, I am getting a colored impurity. What is it and how can I avoid it?

A7: The formation of a colored impurity during the reduction of a nitro-aromatic compound often indicates the presence of an azo-compound, formed by the condensation of a partially reduced nitroso intermediate with an amine[7][11].

Strategies to Minimize Azo-Impurity Formation:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is often a clean and effective method. Other reducing agents like SnCl₂/HCl or Fe/NH₄Cl can also be used.

  • Addition of Inorganic Salts: A patent for a similar synthesis suggests that adding inorganic salts like ammonium chloride or sodium bicarbonate during the reduction can inhibit the formation of azo impurities[7].

  • Control of Reaction Conditions: Ensure complete reduction by monitoring the reaction by TLC or LC-MS. Over-reduction or side reactions can sometimes be minimized by controlling the temperature and reaction time.

Experimental Protocol: SNAr and Nitro Reduction

Step 1: SNAr Reaction

  • To a solution of 5-bromo-2-nitropyridine (1.0 eq.) in a polar aprotic solvent like DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq.) and a base such as K₂CO₃ (1.5 eq.).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and pour it into water. The product can often be extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Boc-protected intermediate.

Step 2: Nitro Reduction and Deprotection

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reduction is complete.

  • Filter the reaction mixture through celite to remove the catalyst.

  • To the filtrate, add a strong acid like concentrated HCl to effect both the deprotection of the Boc group and the formation of the hydrochloride salt of the product.

  • The product can often be isolated by filtration or by concentrating the solution and triturating with a suitable solvent.

Purification and Characterization

Q8: I am having trouble purifying 5-(Piperazin-1-yl)pyridin-2-amine by column chromatography. The product is streaking on the silica gel column. What can I do?

A8: The basic nature of the two amino groups on your product can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing and poor separation. To mitigate this:

  • Add a basic modifier to your eluent: Incorporating a small amount (0.5-2%) of triethylamine or ammonium hydroxide into your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based reversed-phase column.

  • Acid-Base Extraction: As an alternative to chromatography, an acid-base extraction can be a highly effective purification method for basic compounds. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) will regenerate the free base, which can then be extracted back into an organic solvent.[1]

Q9: What are the key spectroscopic features I should look for to confirm the structure of 5-(Piperazin-1-yl)pyridin-2-amine?

A9: The structure can be confirmed by a combination of NMR and mass spectrometry.

Spectroscopic Data Expected Observations
¹H NMR - Signals for the three protons on the pyridine ring. The proton at C6 will typically be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. - A broad singlet for the primary amine (-NH₂) protons. - Two sets of signals (typically triplets) for the eight protons of the piperazine ring. - A broad singlet for the secondary amine (-NH) proton of the piperazine ring.
¹³C NMR - Five distinct signals for the carbons of the substituted pyridine ring. - Two signals for the carbons of the piperazine ring.
Mass Spectrometry (ESI+) - A prominent [M+H]⁺ ion at m/z 179.12. - Characteristic fragmentation patterns involving the cleavage of the piperazine ring and the C-N bond between the pyridine and piperazine rings[12][13].

References

  • Reddy, N. M., et al. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 37, 698-706.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Lund University. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • GSRS. (n.d.). 5-(1-PIPERAZINYL)-2-PYRIDINAMINE. [Link]

  • PubMed. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

  • SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Semantic Scholar. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. [Link]

  • PMC. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Link]=F-Ak0-qcFGA)

Sources

Optimization

Technical Support Center: Solving Solubility Challenges with 5-(Piperazin-1-yl)pyridin-2-amine 2HCl

Welcome to the technical support guide for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride (2HCl). This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride (2HCl). This document provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a basic amine salt, its solubility is highly dependent on pH, which can create challenges when preparing solutions for various experimental contexts, from high-concentration DMSO stocks to aqueous buffers for biological assays.

This guide is designed to explain the chemical principles governing its solubility and to provide actionable, step-by-step solutions to overcome these common hurdles.

Compound Profile: At a Glance

Understanding the fundamental physicochemical properties of 5-(Piperazin-1-yl)pyridin-2-amine 2HCl is the first step in troubleshooting its solubility.

PropertyValue / ObservationSignificance for Solubility
Chemical Formula C₉H₁₄N₄ · 2HClThe dihydrochloride salt form indicates the compound is basic and has two protonated sites.
Molecular Weight 251.15 g/mol (dihydrochloride salt)Essential for calculating molar concentrations.
Appearance Typically a solid, from pale brown to light brown.[1]Visual confirmation of undissolved material is key.
pKa (Predicted) The compound has multiple basic nitrogens. The piperazine ring has two pKa values, typically around 9.7 and 5.3.[2][3] The pyridin-2-amine moiety also contributes to basicity.[1][4]This is the most critical parameter. The pKa values dictate the pH ranges at which the compound is ionized (more soluble in aqueous media) or neutral (less soluble).
General Solubility Soluble in DMSO (Slightly), Methanol (Slightly).[1] Freely soluble in water.[3] The dihydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[5][6]The "2HCl" salt form significantly increases water solubility at acidic pH. Challenges arise when the pH is raised towards neutral or basic conditions required for many biological assays.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered by researchers.

Q1: I'm trying to dissolve 5-(Piperazin-1-yl)pyridin-2-amine 2HCl directly in neutral phosphate-buffered saline (PBS, pH 7.4), but it's not dissolving well or a precipitate forms. Why?

A: This is the most common issue and is directly related to the compound's pKa. As a dihydrochloride salt, the compound is fully protonated and highly soluble in acidic water. However, at the neutral pH of 7.4, which is above the pKa of some of the amine groups, the compound begins to deprotonate, converting to its less soluble free base form. This causes it to precipitate out of solution. The solubility of basic compounds increases as the pH of the solution decreases.[7][8]

Q2: What is the best solvent to prepare a high-concentration stock solution?

A: For a high-concentration stock (e.g., 10-50 mM), 100% anhydrous DMSO is the recommended starting point.[9][10] While the compound is a salt, DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. However, always be mindful of the final DMSO concentration in your assay, as it can be toxic to cells, typically kept below 0.5% and ideally below 0.1%.[10]

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture medium (pH ~7.4). What happened?

A: This phenomenon is often called "solvent shock" or "crashing out".[10][11] When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound is abruptly transferred to an environment where it is not soluble (due to the pH issue described in Q1). The localized high concentration of the compound in a now unfavorable solvent system causes it to precipitate.[11]

Q4: Can I just heat the solution to get it to dissolve in my aqueous buffer?

A: Gentle warming (e.g., to 37°C) can sometimes help dissolve compounds, but it may not be a stable solution for a pH-sensitive compound like this one.[11] While it might temporarily increase solubility, the compound will likely precipitate again as the solution cools or equilibrates over time in an incubator. This approach addresses kinetic barriers but not the fundamental thermodynamic insolubility at that pH.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Preparing High-Concentration Stock Solutions

The most reliable method for creating a stable, high-concentration stock is to use an appropriate organic solvent.

Principle: DMSO is a highly effective solvent for many organic molecules, including salts, and is compatible with most downstream biological assays when used at a low final concentration.

Protocol 1: Preparation of a 25 mM Stock Solution in DMSO

  • Calculation: Determine the mass of 5-(Piperazin-1-yl)pyridin-2-amine 2HCl needed. For 1 mL of a 25 mM stock: Mass = 0.025 mol/L * 0.001 L * 251.15 g/mol = 6.28 mg.

  • Weighing: Aseptically weigh the required amount of the compound and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 1 mL).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If needed, gentle warming in a 37°C water bath can be applied, followed by more vortexing.

  • Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Guide 2: Preparing Aqueous Solutions for In Vitro Assays

This is the most challenging application due to the pH sensitivity. The key is to control the pH during the dissolution and dilution process.

Principle: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a compound.[7][12][13] By preparing an acidic aqueous stock, we can keep the compound in its protonated, soluble form before making the final dilution into the neutral assay medium.

Protocol 2: pH-Adjusted Aqueous Stock Preparation

  • Initial Solvent: Start with sterile, deionized water.

  • Acidification: Add a small amount of 1 M HCl to the water to bring the pH down to ~2-3. This ensures the compound remains fully protonated.

  • Dissolution: Weigh the desired amount of 5-(Piperazin-1-yl)pyridin-2-amine 2HCl and dissolve it in the acidified water to create a concentrated stock (e.g., 1-10 mM). It should dissolve readily under these conditions.

  • Neutralization (Optional but Recommended): If your assay can tolerate a small pH change, you can proceed to the next step. For sensitive assays, you may need to carefully back-titrate the acidic stock solution towards a more neutral pH (e.g., pH 5-6) with dilute NaOH while vortexing vigorously. Be cautious, as precipitation may occur if you go too high. The goal is to find a pH where the compound is still soluble but is less disruptive to the final assay buffer.

  • Final Dilution: Perform a serial or dropwise dilution of this acidic stock into your final, pre-warmed (37°C) cell culture medium or assay buffer while gently swirling.[10] This gradual introduction helps prevent localized concentration spikes and allows the robust buffering system of the medium to manage the pH change, minimizing precipitation.

Guide 3: Using Co-solvents for Challenging Formulations

When pH adjustment is not sufficient or desirable, co-solvents can be used to increase the solubility of a compound in an aqueous system.[14][15][16]

Principle: Co-solvents like PEG 400 or propylene glycol work by reducing the polarity of the aqueous solvent system, making it more favorable for the less polar, un-ionized form of the drug.[9][15] This can help keep the compound in solution even at a pH where it would normally precipitate.

Protocol 3: Co-solvent Formulation Approach

  • Co-solvent Selection: Common biocompatible co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[9][17]

  • Stock Preparation: Prepare a concentrated stock solution in the chosen co-solvent (e.g., 100% PEG 400).

  • Intermediate Dilution: Create an intermediate dilution of the co-solvent stock in your assay buffer. For example, create a 10x working stock in a buffer containing 10-20% of the co-solvent.

  • Final Dilution: Use this intermediate stock for the final dilution into the assay plate. This method ensures the final concentration of the co-solvent is low enough to be non-toxic to cells while still providing a solubilizing benefit.

  • Validation: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect the experimental outcome.

Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for selecting the appropriate solubilization strategy.

G start Start: Need to dissolve 5-(Piperazin-1-yl)pyridin-2-amine 2HCl q_stock What is the primary goal? start->q_stock stock_sol High-Concentration Stock Solution q_stock->stock_sol  Stocking aqueous_sol Aqueous Solution for Immediate Use in Assay q_stock->aqueous_sol Assay Prep   protocol_dmso Use Protocol 1: Dissolve in 100% DMSO. Store at -20°C or -80°C. stock_sol->protocol_dmso q_ph_sensitive Is the assay highly sensitive to pH changes? aqueous_sol->q_ph_sensitive ph_adjust Use Protocol 2: pH-Adjusted Aqueous Stock. Prepare stock in acidic water (pH 2-3). q_ph_sensitive->ph_adjust No cosolvent_path Precipitation still occurs or pH change is not tolerated. q_ph_sensitive->cosolvent_path Yes ph_adjust->cosolvent_path If precipitation persists protocol_cosolvent Use Protocol 3: Co-solvent Approach. Use PEG 400, PG, or Ethanol. cosolvent_path->protocol_cosolvent

Caption: Decision tree for selecting a solubilization strategy.

References

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • MDPI. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. Available at: [Link]

  • ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available at: [Link]

  • ADMET & DMPK. (2015, December 30). pKa values in solubility determination using the Henderson- Hasselbalch equation. Available at: [Link]

  • University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water Theory. Available at: [Link]

  • Taylor & Francis Online. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Available at: [Link]

  • ADMET & DMPK. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Available at: [Link]

  • rsc-legacy.org. Solubility and pH of amines. Available at: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Available at: [Link]

  • University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • PubMed. (1988, August 1). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]

  • Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Available at: [Link]

  • MDPI. (2021, October 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • PubChemLite. 5-(piperazin-1-yl)pyridin-2-amine. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 5-(Piperazin-1-yl)pyridin-2-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-(Piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3) to prevent its oxi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-(Piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3) to prevent its oxidation. This compound is a critical reagent in the synthesis of anticancer agents and an impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6.[1][2][3] Maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 5-(Piperazin-1-yl)pyridin-2-amine has changed color from off-white to a yellowish or brownish tint. Is it still usable?

A change in color is a primary indicator of potential oxidation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. While a slight color change may not significantly impact the outcome of all experiments, it is a sign of degradation. For sensitive applications, such as the synthesis of pharmaceutical-grade compounds, it is crucial to use a product that is within its specified color range. We recommend performing a quality control check, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to assess the purity of the material before use.

Q2: What are the primary factors that cause the oxidation of this compound?

The oxidation of 5-(Piperazin-1-yl)pyridin-2-amine is primarily initiated by exposure to:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Light: Similar to many aromatic amines, this compound can be light-sensitive.[4] Exposure to light, especially UV light, can catalyze oxidative reactions.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[5]

  • Moisture: Amines can be hygroscopic, meaning they absorb moisture from the air.[5] This can facilitate degradation pathways.

  • Incompatible Materials: Contact with strong oxidizing agents, certain metals, and acidic conditions can promote degradation.[4][6][7]

Q3: What is the ideal storage temperature for 5-(Piperazin-1-yl)pyridin-2-amine?

For optimal stability, it is recommended to store 5-(Piperazin-1-yl)pyridin-2-amine under an inert gas (nitrogen or argon) at 2–8 °C.[3] Storing at refrigerated temperatures helps to minimize volatility and maintain stability.[5] Long-term storage at very low temperatures, such as -70°C, has been shown to be effective for the stability of some aromatic amines.[8]

Troubleshooting Guides

Issue 1: Visual Inspection Reveals Color Change or Clumping

Causality: A color change from the expected off-white or pale yellow to a more pronounced yellow, brown, or even dark color suggests the formation of oxidation products. Clumping of the solid material can indicate moisture absorption.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for visually degraded reagent.

Detailed Protocol for Quality Control (QC) Check:

A. Thin-Layer Chromatography (TLC) for Rapid Purity Assessment

  • Plate Preparation: Use a silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of the suspect 5-(Piperazin-1-yl)pyridin-2-amine and a reference standard in a suitable solvent (e.g., dichloromethane/methanol, 9:1 v/v).

  • Spotting: Carefully spot the sample and the standard side-by-side on the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). The presence of significant additional spots in the sample lane compared to the standard indicates impurities.

B. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For a more accurate assessment of purity, HPLC is recommended.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is often a good starting point.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Analysis: Inject the sample and a reference standard. Compare the peak areas to determine the purity of the sample.

Issue 2: Inconsistent Experimental Results or Low Yields

Causality: The presence of oxidation products can interfere with downstream reactions, leading to the formation of side products, lower yields, and difficulty in purification. The oxidized species may have different reactivity or act as inhibitors in catalytic processes.

Preventative Measures and Solutions:

A. Proper Storage and Handling Protocol

  • Inert Atmosphere: Always store 5-(Piperazin-1-yl)pyridin-2-amine under an inert atmosphere such as nitrogen or argon.[3] This displaces oxygen and prevents oxidation.

  • Container Selection: Use tightly sealed containers made of inert materials like amber glass or high-density polyethylene (HDPE) to protect from light and moisture.[5]

  • Temperature Control: Maintain storage temperatures between 2-8°C.[3] Avoid frequent temperature fluctuations.

  • Dispensing: When dispensing the reagent, do so in a controlled environment, preferably in a glove box or under a stream of inert gas. Minimize the time the container is open to the atmosphere.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture or other contaminants.

B. Use of Antioxidants

For long-term storage or for applications where the compound is in solution, the addition of a small amount of an antioxidant can be beneficial. Aromatic amine antioxidants function as radical scavengers, interrupting the auto-oxidation process.[9]

Antioxidant ClassExamplesMechanism of ActionConsiderations
Hindered Phenols Butylated hydroxytoluene (BHT)Donate a hydrogen atom to peroxy radicals, terminating the oxidation chain reaction.Can be effective at low concentrations. Ensure compatibility with your reaction system as they can sometimes interfere.
Aromatic Amines Diphenylamine derivativesAct as radical scavengers.[9]May be suitable for bulk storage but could complicate purification if structurally similar to the main compound.
Phosphites Tris(nonylphenyl) phosphite (TNPP)Decompose hydroperoxides into non-radical products.Often used in synergy with primary antioxidants like hindered phenols.[10]

Experimental Protocol for Antioxidant Addition:

  • Selection: Choose an antioxidant that is soluble in your storage solvent and will not interfere with subsequent reactions. BHT is a common and often effective choice.

  • Concentration: Prepare a stock solution of the antioxidant. A typical starting concentration for BHT is 0.01-0.1% (w/w) relative to the 5-(Piperazin-1-yl)pyridin-2-amine.

  • Addition: If storing the amine in solution, add the appropriate volume of the antioxidant stock solution. If storing as a solid, the antioxidant can be added and gently mixed, though this is less common for solid-state storage.

  • Validation: It is advisable to run a small-scale stability study to confirm that the chosen antioxidant is effective and does not negatively impact your process.

Understanding the Oxidation Pathway

The oxidation of aromatic amines can be a complex process involving free radical mechanisms. The primary amino group and the piperazine moiety are both susceptible to oxidation.

Caption: Simplified proposed oxidation pathway.

The initial step is often the formation of a radical cation, which can then undergo further reactions, including dimerization or polymerization, leading to the formation of highly colored, complex impurities. The piperazine ring can also be oxidized, potentially leading to N-oxides or ring-opening products.[11]

By adhering to the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of oxidation, ensuring the quality and reliability of their 5-(Piperazin-1-yl)pyridin-2-amine and the integrity of their experimental results.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 24, 2026, from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026, January 30). Retrieved February 24, 2026, from [Link]

  • PIPERAZINE. (n.d.). Ataman Kimya. Retrieved February 24, 2026, from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved February 24, 2026, from [Link]

  • Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved February 24, 2026, from [Link]

  • 5-(Piperazin-1-yl)pyridin-2-ylamine | 1082876-26-3. (n.d.). Pharmaffiliates. Retrieved February 24, 2026, from [Link]

  • Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. (n.d.). Google Patents.
  • HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 24, 2026, from [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. Retrieved February 24, 2026, from [Link]

  • Inhibition of amine oxidation. (n.d.). Google Patents.
  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved February 24, 2026, from [Link]

  • Piperazine. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 24, 2026, from [Link]

  • Thin-layer chromatography of amine oxidation products. (1970, May 1). Analytical Chemistry. Retrieved February 24, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 24, 2026, from [Link]

  • Chemical analysis in amine system operations. (n.d.). EPTQ. Retrieved February 24, 2026, from [Link]

  • SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). (2011, November 9). Google Patents.
  • Oxidation of piperazine in post-combustion carbon capture. (n.d.). The University of Texas at Austin. Retrieved February 24, 2026, from [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC. Retrieved February 24, 2026, from [Link]

  • Recent Advances in Electrocatalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid by Heterogeneous Catalysts. (2024, February 19). MDPI. Retrieved February 24, 2026, from [Link]

  • Oxidation of 5-methylaminomethyl uridine (mnm 5 U) by Oxone Leads to Aldonitrone Derivatives. (2018, November 14). MDPI. Retrieved February 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(Piperazin-1-yl)pyridin-2-amine

Introduction Welcome to the technical support guide for the purification of 5-(Piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3). This molecule is a critical building block and a key intermediate in the synthesis of var...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 5-(Piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3). This molecule is a critical building block and a key intermediate in the synthesis of various pharmaceutical agents, notably as a reagent for anticancer drug candidates and as a known impurity of Palbociclib, a selective inhibitor of CDK4 and CDK6.[1][2][3] Given its role, achieving high purity is paramount for ensuring the safety, efficacy, and reproducibility of downstream applications.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this polar, multi-basic compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-(Piperazin-1-yl)pyridin-2-amine?

A1: The impurity profile is highly dependent on the synthetic route. The two most common routes are the Buchwald-Hartwig amination and the reduction of a nitro-pyridine precursor.

  • From Buchwald-Hartwig Amination: This palladium-catalyzed C-N coupling reaction can leave several characteristic impurities.[4]

    • Unreacted Starting Materials: Such as 2-bromo-5-(piperazin-1-yl)pyridine or 2-amino-5-bromopyridine and the piperazine source (e.g., Boc-piperazine).

    • Catalyst Residues: Residual palladium and phosphine ligands.

    • Base-Related Byproducts: Strong bases like sodium tert-butoxide can cause side reactions.[5]

    • Hydrodehalogenation Product: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[4]

  • From Nitro-Group Reduction: If the final step is the reduction of a nitro group to form the 2-amino group, different impurities may be present.

    • Incomplete Reduction: Residual 5-(piperazin-1-yl)-2-nitropyridine.

    • Azo-Impurities: A common side product in nitro reductions is the formation of a dimeric azo compound, which can be a brightly colored and difficult-to-remove impurity. A patent for a related synthesis specifically mentions inhibiting the formation of this type of impurity.[6]

Q2: My crude product is a dark, sticky oil or tar. What is the best initial purification strategy?

A2: This is very common for crude amines. A dark, non-crystalline nature often indicates a high load of both organic and inorganic impurities. The most robust first step is an Acid-Base Extraction . This liquid-liquid extraction technique leverages the basicity of your target compound to separate it from neutral or acidic impurities.[7][8] By washing the organic solution of your crude product with aqueous acid, the basic 5-(Piperazin-1-yl)pyridin-2-amine will protonate and move into the aqueous layer, leaving many organic impurities behind. You can then regenerate the pure, free-base form. See Protocol 1 for a detailed methodology.

Q3: What analytical methods are best for assessing the purity of the final product?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • HPLC (High-Performance Liquid Chromatography): A reversed-phase HPLC method is the gold standard for quantitative purity analysis, capable of separating closely related impurities.[9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides purity information and confirms the identity of the main peak (via its mass-to-charge ratio) and can help identify unknown impurities.[9]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the compound and can detect impurities if they are present in significant quantities (>1-2%).

  • A Certificate of Analysis for this compound typically includes data from HPLC, Mass Spec, and ¹H-NMR.[10]

Section 2: Troubleshooting Guides

This section addresses specific experimental failures in a problem-and-solution format.

Guide 1: Acid-Base Extraction Issues
Problem Probable Cause(s) Solution(s) & Scientific Rationale
An emulsion formed, and the layers won't separate. 1. Vigorous shaking created a stable colloidal suspension.2. High concentration of surfactant-like impurities.1. Add Brine: Introduce a saturated NaCl solution. This increases the ionic strength and density of the aqueous phase, disrupting the emulsion and forcing separation.[11]2. Gentle Inversion: Instead of shaking, gently invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating an emulsion.[11]3. Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.
Low recovery of product after neutralization and back-extraction. 1. Incomplete protonation or deprotonation.2. Insufficient number of extractions.3. Product has some solubility in the aqueous phase.1. Check pH: Use pH paper to ensure the aqueous layer is sufficiently acidic (pH 1-2) during the initial acid wash and sufficiently basic (pH 12-14) after neutralization.[12] This ensures the amine is fully in its salt or free-base form, maximizing its solubility in the desired phase.[13]2. Perform Multiple Extractions: Perform 3-4 extractions with smaller volumes of solvent rather than one large extraction. This is mathematically more efficient at recovering all the material.3. "Salting Out": Before back-extracting your basified product, saturate the aqueous layer with NaCl. This decreases the solubility of organic compounds in the aqueous phase, driving more product into the organic layer.
The product precipitated as a solid when I basified the aqueous layer. The free-base form of your product is poorly soluble in water.This is often a positive sign of purity. You can proceed in two ways:1. Extraction: Immediately add your organic extraction solvent (e.g., DCM, EtOAc) and stir until the solid redissolves into the organic layer before separating.2. Filtration: If the solid is crystalline and easily filterable, you can collect it directly via suction filtration, wash with cold water, and dry. This can sometimes yield a very pure product without needing a final solvent evaporation step.
Guide 2: Column Chromatography Challenges

The purification of polar amines on standard silica gel is notoriously difficult due to the acidic nature of silica, which can cause irreversible adsorption and severe peak tailing.[14]

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Compound streaks badly on a silica gel TLC plate and column. The basic amine groups are interacting strongly with the acidic silanol (Si-OH) groups on the silica surface.1. Add a Basic Modifier: Add 0.5-2% of a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol/TEA 95:4:1). The modifier neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[14][15]2. Use a Pre-treated Column: Prepare a slurry of silica gel in your mobile phase containing the basic modifier and let it equilibrate before packing the column.
Compound will not elute from the silica column, even with highly polar solvents. Irreversible adsorption to the acidic stationary phase.1. Drastically Increase Polarity: A common mobile phase for eluting stubborn amines is 5-10% of a 7N ammonia-in-methanol solution mixed with Dichloromethane (DCM).[16]2. Switch Stationary Phase: Avoid silica gel altogether. Use a more inert or basic stationary phase: - Alumina (basic or neutral): Often provides better recovery and peak shape for amines.[16] - Amine-functionalized Silica: This is an excellent, albeit more expensive, option specifically designed for purifying basic compounds, often without needing mobile phase modifiers.[14][17]
Impurities are co-eluting with my product. The chosen solvent system does not provide adequate selectivity (separation).1. Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Try switching from a protic solvent like methanol to an aprotic one like ethyl acetate or acetonitrile. Sometimes a three-solvent system (e.g., Hexane/EtOAc/TEA) can provide the needed resolution.2. Change the Stationary Phase: If optimizing the mobile phase fails, the issue is a lack of selectivity. A different stationary phase (Alumina, Amine-functionalized, or even Reversed-Phase C18) will have different interactions with your compound and impurities, likely resolving the co-elution.[14]
Guide 3: Recrystallization Failures
Problem Probable Cause(s) Solution(s) & Scientific Rationale
The product "oils out" instead of forming crystals. 1. The solution is supersaturated.2. The solution was cooled too quickly.3. Presence of impurities inhibiting crystal lattice formation.1. Add More Solvent/Re-heat: Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool much more slowly.[11]2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a tiny "seed crystal" of pure product if available.[18]3. Pre-purify: If oiling persists, the material is likely too impure. Perform an acid-base extraction or a quick filtration through a small plug of silica/alumina before attempting recrystallization again.[11]
The final product is still colored after recrystallization. The colored impurity has a similar solubility profile to your product.1. Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield.[18]2. Repeat Recrystallization: A second recrystallization may be necessary to achieve high purity.
Low recovery of crystalline product. 1. Too much solvent was used during dissolution.2. The product has significant solubility even in the cold solvent.1. Use Minimal Solvent: Dissolve the crude solid in the minimum amount of boiling solvent required for complete dissolution. Using excess solvent is the most common cause of low recovery.[18]2. Use an Anti-Solvent: Find a second solvent in which your product is insoluble but is miscible with your recrystallization solvent. Dissolve the product in a minimal amount of hot solvent (e.g., isopropanol), then slowly add the cold anti-solvent (e.g., hexane) until turbidity persists. Cool to induce crystallization. A patent describes a similar propanol/hexane system for a related compound.[19]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for purifying crude material with >10-15% impurities.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (200 mL).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq) (200 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.[7]

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer into a large Erlenmeyer flask. Your product is now in the aqueous layer as a hydrochloride salt.

  • Re-extract (Optional but Recommended): To ensure full recovery, wash the remaining organic layer with another portion of 1M HCl (100 mL). Combine this second aqueous wash with the first. The organic layer now contains neutral impurities and can be discarded.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly and with stirring, add a strong base like 5M NaOH (aq) until the solution is strongly basic (pH > 12, check with pH paper).

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free-base product back into an organic solvent by adding DCM or EtOAc (200 mL) and shaking.

  • Isolate Product: Drain the lower organic layer. Wash the aqueous layer two more times with fresh organic solvent (2 x 100 mL). Combine all organic extracts.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[13]

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is suitable for material that is already relatively pure (<10% impurities) but requires further polishing.

  • Select Mobile Phase: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (TEA) to prevent streaking. For example: DCM/MeOH/TEA in a 95:4:1 ratio.

  • Prepare Column: Pack a glass column with silica gel using your chosen mobile phase. Ensure the column is packed evenly without air bubbles.

  • Load Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.

  • Elute: Carefully add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Protocol 3: Recrystallization

This is the final step to obtain a high-purity, crystalline solid.

  • Choose Solvent System: Find a suitable solvent or solvent pair. For aminopyridines, common systems include Isopropanol (IPA), Ethanol, Toluene, or mixed systems like IPA/Hexane or Toluene/Heptane.[19][20] The ideal solvent dissolves the product well when hot but poorly when cold.

  • Dissolution: Place the purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[18]

  • Isolate Crystals: Collect the crystals by suction filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 4: Visualization & Workflows

Purification Strategy Decision Tree

This diagram helps you choose the most efficient purification workflow based on the state of your crude product.

Purification_Decision_Tree A Assess Crude Product (TLC, ¹H-NMR) B High Impurity Load (>15%) or Dark Tar/Oil A->B Impure C Low Impurity Load (<15%) and Solid/Crystalline A->C Relatively Pure D Perform Acid-Base Extraction (Protocol 1) B->D F Direct Column Chromatography (Protocol 2) C->F Multiple Spots on TLC G Direct Recrystallization (Protocol 3) C->G Single Major Spot on TLC E Assess Purity of Extracted Product D->E H Product is >98% Pure? E->H F->H I Final Product G->I H->I Yes J Requires Further Purification H->J No J->F If oily J->G If solid Acid_Base_Workflow start Crude Mixture in Organic Solvent (EtOAc) step1 Add 1M HCl (aq) & Shake Aqueous Layer (Bottom) Organic Layer (Top) start->step1:f0 step2_aq Product as Salt (R-NH₃⁺Cl⁻) in Water step1:f1->step2_aq step2_org Neutral/Acidic Impurities in EtOAc step1:f2->step2_org step3 step3 step2_aq->step3:f0 step4 Extract with EtOAc Aqueous Layer (Waste) Organic Layer step3:f1->step4:f0 step5_org Pure Product in EtOAc step4:f2->step5_org end Dry & Evaporate Solvent step5_org->end final_product Purified Product end->final_product

Caption: Workflow for purification via acid-base extraction.

References

  • Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • ACID-BASE EXTRACTION. Chem.ucla.edu. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • 5-(Piperazin-1-yl)pyridin-2-ylamine. Pharmaffiliates. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Alkylated piperazine compounds.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
  • 5-(Piperazin-1-yl)pyridine-2-amine. Veeprho. [Link]

  • Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.
  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor, Department of Chemistry and Biochemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Chemical compounds.
  • An improved process for producing aminopyridines.
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. [Link]

  • How to isolate Imine by column chromatography? ResearchGate. [Link]

  • Amines and Heterocycles. Cengage. [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • A novel colour test for the presumptive identification of piperazine analogues in seized illicit materials. UTS OPUS. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Handling 5-(Piperazin-1-yl)pyridin-2-amine Salts

[1][2] Current Status: Operational Subject: Mitigation of Hygroscopicity & Stability Protocols Target Molecule: 5-(Piperazin-1-yl)pyridin-2-amine (Key Intermediate for CDK4/6 Inhibitors, e.g., Palbociclib)[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Subject: Mitigation of Hygroscopicity & Stability Protocols Target Molecule: 5-(Piperazin-1-yl)pyridin-2-amine (Key Intermediate for CDK4/6 Inhibitors, e.g., Palbociclib)[1]

Executive Summary: The Hygroscopicity Challenge

As a Senior Application Scientist, I frequently encounter yield discrepancies and "gummy" solids when researchers handle 5-(Piperazin-1-yl)pyridin-2-amine , particularly its hydrochloride (HCl) or mesylate salts.

This molecule contains a secondary amine (piperazine ring) and a primary amine (pyridine ring).[1] The salt forms are highly polar and deliquescent , meaning they can absorb enough atmospheric moisture to dissolve themselves, turning a free-flowing powder into an intractable oil.[1] Furthermore, the secondary amine is prone to forming carbamates upon exposure to atmospheric CO₂ in the presence of moisture.

This guide provides a self-validating system to handle these salts without compromising the integrity of downstream synthesis (e.g., Buchwald-Hartwig aminations or nucleophilic substitutions).[1]

Troubleshooting Guide: Symptom, Diagnosis, & Resolution

Use this table to identify immediate issues in your workflow.

SymptomProbable CauseTechnical DiagnosisImmediate Corrective Action
Material turns to gum/oil on the balance DeliquescenceThe Critical Relative Humidity (CRH) of the salt is lower than the lab's ambient humidity.Do not scrape. Dissolve the gum in dry Methanol (MeOH).[1] Re-precipitate with Et₂O or MTBE, or remove solvent via azeotropic distillation (see SOP 2).[1]
Yield > 100% or Molar Equivalents Off Water WeightYou are weighing coordinated water, not active pharmaceutical ingredient (API).[1]Perform a Karl Fischer (KF) titration or TGA. Adjust stoichiometry based on the corrected molecular weight (MW + xH₂O).
New impurity peaks (+44 mass units) Carbamate FormationThe secondary piperazine amine reacted with atmospheric CO₂ (requires moisture).[1]Acidify to pH < 3 to decarboxylate the carbamate, then re-isolate the salt under inert atmosphere.[1]
Yellow/Brown Discoloration OxidationPyridine-amines are electron-rich and prone to N-oxide formation or oxidative coupling.[1]Recrystallize from ethanol/isopropanol with a reducing agent (e.g., small amount of sodium metabisulfite) or under strict N₂ sparging.[1]

Visualizing the Failure Pathways

Understanding where moisture enters your process is critical.[1] The following diagram maps the moisture ingress points and the chemical consequences.

MoisturePathways Storage Storage (4°C) Opening Bottle Opened (Ambient Air) Storage->Opening Warm-up required Weighing Weighing Step Opening->Weighing t > 30 sec exposure Reaction Reaction Vessel Weighing->Reaction Ideal Path (Glovebox) Hygro Rapid H2O Uptake (Deliquescence) Weighing->Hygro RH > 40% Carbamate CO2 Absorption (Carbamate Impurity) Hygro->Carbamate + CO2 Stoich Stoichiometry Error (Under-loading Reagent) Hygro->Stoich Mass = Salt + Water Stoich->Reaction Failed Synthesis

Figure 1: Moisture Ingress Pathway. Note that the critical failure point is usually the weighing step where high surface area powder is exposed to humid air.

Standard Operating Procedures (SOPs)

SOP 1: The "Difference Weighing" Technique (No Glovebox)

Use this when a glovebox is unavailable to prevent the balance from drifting due to moisture absorption.

  • Preparation: Dry the storage bottle in a desiccator or vacuum oven (see SOP 2) before opening.

  • Tare: Place a capped weighing vial containing the approximate amount of salt on the balance. Record Total Mass (

    
    ).[1]
    
  • Transfer: Quickly transfer the solid into your reaction vessel. Do not weigh the reaction vessel.

  • Back-Weigh: Immediately recap the weighing vial and place it back on the balance. Record Residual Mass (

    
    ).[1]
    
  • Calculation: Added Mass =

    
    .
    
    • Why: This accounts for any moisture absorbed by the residue in the vial, rather than attributing that water weight to the material in your reaction.

SOP 2: Recovery & Drying of "Gummy" Salts

Protocol for restoring free-flowing powder from a deliquesced oil.[1]

  • Dissolution: Dissolve the oily residue in a minimum volume of anhydrous Methanol (MeOH) or Ethanol (EtOH) .[1]

  • Azeotropic Drying:

    • Add Toluene (3x volume of alcohol).

    • Rotary evaporate at 40-45°C. The toluene forms a positive azeotrope with water and alcohol, carrying moisture away.[1]

    • Repeat the toluene addition and evaporation 2-3 times until a solid foam or powder forms.

  • Vacuum Finish:

    • Place the flask in a vacuum oven at 40°C over Phosphorus Pentoxide (P₂O₅) or activated silica gel for 12 hours.

    • Note: P₂O₅ is critical here as it chemically binds water, driving the equilibrium further than physical pumps alone.[1]

SOP 3: Inert Storage
  • Container: Amber glass vials with Teflon-lined caps.

  • Headspace: Purge with Argon (heavier than air) before capping.[1]

  • Secondary Containment: Store the vial inside a secondary jar containing a sachet of silica gel and an oxygen scavenger.

  • Temperature: 2-8°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Frequently Asked Questions (FAQ)

Q: Can I use the free base instead of the salt to avoid hygroscopicity? A: The free base, 5-(Piperazin-1-yl)pyridin-2-amine, is less hygroscopic than the HCl salt but is prone to oxidation (browning) and carbamate formation.[1] If you use the free base, you must store it under strict inert gas.[1] For many coupling reactions (like Pd-catalyzed Buchwald-Hartwig), the free base is preferred, but commercial vendors usually supply the HCl salt for stability.[1] You may need to "free-base" the salt immediately prior to use using a carbonate wash.

Q: How do I correct my stoichiometry if I suspect water contamination? A: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) in DMSO-d6.[1]

  • Compare the integral of the pyridine protons to the internal standard.

  • Calculate the effective weight percent (wt%) of the API. Use this corrected mass for your reaction calculations.

Q: Why does the NMR show broad peaks for the piperazine protons? A: This is often due to proton exchange with residual water or HCl salt effects. Adding a drop of D₂O to the NMR tube will often sharpen the peaks (by collapsing couplings) or shift the water peak away from the signals of interest.

Decision Logic: Recovery Workflow

Use this flow to determine the correct processing method for your specific batch of material.

RecoveryLogic Start Inspect Material Condition Condition? Start->Condition Flowing Free Flowing Powder Condition->Flowing Dry Clumped Clumped/ Sticky Condition->Clumped Moist Liquid Oily/Liquid Condition->Liquid Wet Action1 Use Immediately (SOP 1) Flowing->Action1 Action2 Vacuum Oven (40°C, P2O5) Clumped->Action2 Action3 Azeotropic Distillation (Toluene/MeOH) Liquid->Action3 Action3->Action2 Final Polish

Figure 2: Material Recovery Decision Tree.

References

  • Pfizer Inc. (2005).[1] Preparation of substituted 2-aminopyridines as CDK4 inhibitors. US Patent 6,936,612.[1][2] (Describes the synthesis and HCl salt formation of the Palbociclib intermediate).

  • Vanderbilt University. (2011). Handling Hygroscopic Reagents. Center for Neuroscience Drug Discovery Guidelines. (General protocols for amine salts).
  • Burfield, D. R., et al. (1980).[1] Desiccant Efficiency in Solvent and Reagent Drying. Journal of Organic Chemistry, 42(18). (Source for azeotropic drying efficiency data).

  • Sun Pharmaceutical Industries. (2016).[1] Process for the preparation of Palbociclib. WO2016016769.[1][2] (Details on purification and salt handling of piperazinyl-pyridines).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS vs. HPLC-UV for 5-(Piperazin-1-yl)pyridin-2-amine Purity Profiling

Topic: LC-MS Characterization of 5-(Piperazin-1-yl)pyridin-2-amine Purity Content Type: Publish Comparison Guide Executive Summary 5-(Piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3) is a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Characterization of 5-(Piperazin-1-yl)pyridin-2-amine Purity Content Type: Publish Comparison Guide

Executive Summary

5-(Piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3) is a critical intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib.[1][2] Its structural duality—combining a polar, basic piperazine ring with an aromatic aminopyridine—presents unique analytical challenges.

While standard HPLC-UV is often the default for bulk purity assay, this guide demonstrates why LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the superior alternative for comprehensive impurity profiling. Specifically, LC-MS is required to detect non-chromophoric starting materials (piperazine), resolve co-eluting N-oxide degradants, and quantify potential genotoxic impurities (PGIs) at trace levels.

Part 1: The Analytical Challenge

The characterization of this intermediate is complicated by three physicochemical factors:

  • High Polarity: The piperazine moiety (pKa ~9.8) leads to poor retention on standard C18 columns, often eluting in the void volume where ion suppression occurs.

  • Lack of Chromophores: Key impurities, such as free piperazine or aliphatic side-products, possess weak or no UV absorbance, rendering HPLC-UV "blind" to their presence.

  • Basic Tailing: The exposed nitrogens interact with residual silanols on silica columns, causing peak tailing that masks low-level impurities.

Comparison at a Glance
FeatureAlternative: Standard HPLC-UV Recommended: Optimized LC-MS/MS
Primary Use Routine Assay (>98% purity checks)Impurity Profiling & Trace Analysis (<0.1%)
Detection Basis UV Absorbance (254 nm)Mass-to-Charge Ratio (m/z) & Fragmentation
Sensitivity (LOQ) ~0.05% (Limit of Quantitation)< 0.001% (Trace level detection)
Selectivity Low (Co-elution common)High (Mass resolution separates co-eluters)
Blind Spots Piperazine, non-aromatic degradantsNone (Detects all ionizable species)
Risk False positives for purity due to hidden impuritiesHigher cost/complexity
Part 2: Technical Deep Dive & Methodology
Why LC-MS/MS? (The Causality)

The shift to LC-MS is not just about sensitivity; it is about structural certainty .

  • Mechanism: In HPLC-UV, an N-oxide impurity (common in pyridine synthesis) often co-elutes with the parent peak due to similar hydrophobicity. In LC-MS, the N-oxide appears as [M+H+16]⁺, allowing immediate differentiation even if chromatographic resolution is imperfect.

  • Safety: Regulatory bodies (FDA/EMA) require control of nitrosamine impurities. LC-MS is the only viable method to screen for nitrosated piperazine derivatives at the required ng/mL levels.

Recommended Protocol: Polar-Embedded Reversed-Phase LC-MS

Rationale: We utilize a Polar-Embedded C18 column (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl). Unlike standard C18, these phases tolerate 100% aqueous conditions, essential for retaining the highly polar piperazine group without the long equilibration times of HILIC.

Step-by-Step Workflow:

1. Sample Preparation:

  • Solvent: Dissolve 1 mg sample in 1 mL of 95:5 Water:Acetonitrile (0.1% Formic Acid). Note: High organic content in the diluent will cause peak breakthrough for this polar compound.

  • Filtration: 0.22 µm PTFE filter (avoid Nylon, which can bind amines).

2. LC Conditions:

  • Column: High Strength Silica (HSS) T3 C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold to retain polar amines).

    • 1-8 min: 1% → 40% B (Shallow gradient for separation).

    • 8-10 min: 40% → 95% B (Wash).

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

3. MS Conditions (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Scan Type: Full Scan (m/z 50–500) for profiling; MRM for specific impurities.

  • Key Transitions (Predicted):

    • Parent: m/z 179.1 [M+H]⁺

    • Fragment 1: m/z 179.1 → 95.0 (Aminopyridine core, loss of piperazine).

    • Fragment 2: m/z 179.1 → 85.1 (Piperazine ring fragment).

Part 3: Data Presentation & Visualization
Impurity Identification Logic

The following table illustrates how LC-MS identifies impurities that UV misses.

Impurity Type Structure/Origin UV Detection? LC-MS Signal (m/z) Status
Piperazine Starting Material❌ No (Transparent)87.1 [M+H]⁺Detected
N-Oxide Oxidation By-product⚠️ Weak/Co-elutes195.1 [M+H+16]⁺Resolved
Dimer Coupling Side-reaction✅ Yes357.2 [2M+H]⁺Confirmed
Nitrosamine PGI (Process Impurity)⚠️ Weak208.1 [M+NO]⁺Trace Quant
Analytical Decision Workflow

The diagram below visualizes the logic flow for selecting the appropriate characterization path.

G Start Sample: 5-(Piperazin-1-yl)pyridin-2-amine Goal Define Analytical Goal RoutineQC Method A: HPLC-UV (254 nm) Goal->RoutineQC Routine Purity (>98%) ImpurityProfile Method B: LC-MS/MS (HSS T3) Goal->ImpurityProfile Impurity Profiling (<0.1%) ResultA Risk: Misses Free Piperazine & Co-eluting N-Oxides RoutineQC->ResultA Detects Aromatic Impurities ResultB Success: Full Structural ID & Trace Quantification ImpurityProfile->ResultB Detects Polar & Non-Chromophoric Recommendation FINAL VERDICT: Use LC-MS for Process Validation Use UV for Daily QC ResultA->Recommendation ResultB->Recommendation

Caption: Analytical decision tree comparing the scope and risks of HPLC-UV versus LC-MS/MS workflows.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25127091, 5-(Piperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • Al-Neaimy, U.I.S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • Wawrzyniak, R., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules (MDPI). Retrieved from [Link]

  • Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

Sources

Comparative

Technical Comparison: Reactivity Landscapes of 5-(Piperazin-1-yl)pyridin-2-amine vs. 2-Aminopyridine

Executive Summary This guide analyzes the divergent reactivity profiles of 5-(piperazin-1-yl)pyridin-2-amine (Compound A) and the core scaffold 2-aminopyridine (Compound B). While both share the 2-aminopyridine pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of 5-(piperazin-1-yl)pyridin-2-amine (Compound A) and the core scaffold 2-aminopyridine (Compound B).

While both share the 2-aminopyridine pharmacophore, the introduction of the piperazine moiety at the C5 position in Compound A fundamentally alters the nucleophilic hierarchy. This guide demonstrates that Compound A behaves as a functionally orthogonal scaffold , allowing selective derivatization at the aliphatic piperazine nitrogen without protecting the heteroaromatic amine. In contrast, 2-aminopyridine presents an ambident nucleophile challenge , where competition between the ring nitrogen and exocyclic amine often necessitates forcing conditions or protecting group strategies.

Structural & Electronic Analysis

The reactivity difference is rooted in the hybridization and electronic environment of the nitrogen atoms present in each system.

Comparative Properties Table
Feature5-(Piperazin-1-yl)pyridin-2-amine2-Aminopyridine
Primary Nucleophile Piperazine

(Secondary Aliphatic)
Ring

(Pyridine Nitrogen)
Secondary Nucleophile Ring

(Pyridine Nitrogen)
Exocyclic

-Amino (Aniline-like)
Dominant pKa ~9.7 (Piperazine NH)6.86 (Ring N)
Exocyclic NH2 pKa Non-basic (Amidine-like resonance)Non-basic (Amidine-like resonance)
Solubility (Aq) High (due to piperazine polarity)Moderate
Primary Application Linker-ready scaffold (e.g., Palbociclib)Fragment / Headgroup
Mechanistic Insight: The Nucleophilicity Gap
  • Compound A (Piperazine-substituted): The piperazine nitrogen is

    
     hybridized with a localized lone pair, making it a "hard" and highly reactive nucleophile. It reacts with electrophiles (acyl chlorides, alkyl halides) orders of magnitude faster than the aromatic amines.
    
  • Compound B (Unsubstituted): The exocyclic amino group donates electron density into the pyridine ring (resonance), increasing the electron density at the Ring Nitrogen (

    
    ) and C3/C5 carbons, but rendering the exocyclic nitrogen itself (
    
    
    
    ) poor in nucleophilicity. Electrophiles often attack the Ring
    
    
    first, requiring a rearrangement (Dimroth) or base catalysis to functionalize the exocyclic amine.

Reactivity Pathways & Visualization

The following diagram illustrates the "Path of Least Resistance" for an incoming electrophile (


) interacting with both compounds.

ReactivityLandscape SubstrateA 5-(Piperazin-1-yl)pyridin-2-amine ProdA1 Piperazine-N-Acylated (Major) (Kinetic Product) SubstrateA->ProdA1 Fast (sp3 N) ProdA2 Ring-N-Acylated (Minor) SubstrateA->ProdA2 Slow (sp2 N) SubstrateB 2-Aminopyridine ProdB1 Ring-N-Acylated (Intermediate) SubstrateB->ProdB1 Fast (Ring N attack) Electrophile Electrophile (R-X / R-COCl) Electrophile->SubstrateA Electrophile->SubstrateB ProdB2 Exocyclic-N-Acylated (Thermodynamic/Rearranged) ProdB1->ProdB2 Dimroth Rearrangement (Requires Heat/Base)

Figure 1: Reaction pathway divergence. Compound A allows direct, selective functionalization.[1] Compound B often requires a two-step activation or rearrangement mechanism.

Experimental Protocols

Protocol 1: Selective Acylation of Compound A

Objective: Selectively functionalize the piperazine tail without affecting the heteroaromatic amine. Application: Synthesis of CDK4/6 inhibitor analogs (e.g., Palbociclib precursors).

Reagents:

  • 5-(Piperazin-1-yl)pyridin-2-amine (1.0 eq)

  • Acyl Chloride or Anhydride (1.05 eq)

  • Dichloromethane (DCM) or THF

  • Triethylamine (TEA) (1.2 eq)

Methodology:

  • Dissolution: Dissolve 5-(piperazin-1-yl)pyridin-2-amine in anhydrous DCM at 0°C. The solution will be slightly basic.

  • Addition: Add TEA, followed by the slow, dropwise addition of the acyl chloride over 15 minutes.

    • Note: The high nucleophilicity of the piperazine secondary amine (

      
      ) ensures it outcompetes the 2-amino group (
      
      
      
      of conjugate acid
      
      
      ) and the pyridine ring nitrogen (
      
      
      ).
  • Quench: Stir at 0°C for 1 hour. Quench with saturated

    
    .[2]
    
  • Isolation: Extract with DCM. The product will be the 4-acylpiperazin-1-yl derivative. No protection of the 2-amino group is required.

Protocol 2: Functionalization of Compound B (2-Aminopyridine)

Objective: Acylation of the exocyclic amine.[2] Challenge: Direct reaction often yields the ring-nitrogen acylated salt.

Methodology (Buchwald-Hartwig Approach): Direct acylation is difficult; Pd-catalyzed coupling is preferred for arylation, or specific conditions for amidation.

  • Reagents: 2-Aminopyridine, Aryl Halide,

    
    , Xantphos, 
    
    
    
    , Dioxane.
  • Conditions: Heat to 100°C under inert atmosphere.

  • Mechanism: The base deprotonates the exocyclic amine (facilitated by metal coordination), allowing the formation of the Pd-N bond.

    • Comparison: Compound A can also undergo this reaction at the 2-amino position, BUT the piperazine NH must be protected (e.g., with Boc) first to prevent catalyst poisoning or side reactions.

Critical Troubleshooting & Optimization

IssueCompound A (Piperazinyl)Compound B (Aminopyridine)
Over-reaction Rare. Stoichiometry controls mono-functionalization of piperazine.[2]Common. Bis-acylation or Ring-N acylation occurs.
Purification Product is polar/basic. Amine-functionalized silica often needed.Product is often neutral/lipophilic after functionalization.
Stability Piperazine ring is prone to oxidation if left in solution for weeks.Highly stable aromatic system.
Salt Formation Forms stable di-HCl salts (Piperazine + Pyridine N).Forms mono-HCl salt (Pyridine N only).

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. Link

  • Albert, A., et al. (1948).[3] "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society.[3] (Classic reference for 2-aminopyridine pKa data).

  • Pfizer Inc. (2015). "Palbociclib (Ibrance) Prescribing Information." (Source for structural utility of the 5-piperazinyl scaffold).
  • Brotzel, F., & Mayr, H. (2007).[4] "Nucleophilicities of Primary and Secondary Amines in Water." Organic & Biomolecular Chemistry. Link

Sources

Validation

elemental analysis standards for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride

An Objective Guide to Elemental Analysis Standards for 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Elemental Analysis Standards for 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of standards and methodologies for the elemental analysis of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride. As a crucial intermediate and potential impurity in the synthesis of pharmaceuticals like Palbociclib, precise characterization of this molecule is paramount for quality control and regulatory compliance[1][2]. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to analysis.

The Foundational Benchmark: Theoretical Composition

All elemental analysis is a comparison against a theoretical ideal. For 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, this ideal is derived from its molecular formula. The free base has a formula of C₉H₁₄N₄[1][2][3]. As a dihydrochloride salt, it incorporates two molecules of hydrochloric acid.

  • Molecular Formula: C₉H₁₄N₄ · 2HCl → C₉H₁₆Cl₂N₄

  • Molecular Weight: 251.16 g/mol

Based on this, the theoretical elemental composition, which serves as the primary standard for all subsequent measurements, is calculated.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical %
CarbonC12.0119108.09943.06%
HydrogenH1.0081616.1286.42%
NitrogenN14.007456.02822.31%
ChlorineCl35.453270.90628.24%

This theoretical composition is the ultimate reference point. Any certified reference material or in-house standard will be evaluated based on its proximity to these values.

Core Methodologies: CHN and Chlorine Analysis

The elemental analysis of this compound is logically bifurcated into two distinct analytical workflows: Carbon, Hydrogen, and Nitrogen (CHN) analysis, and the separate determination of Chlorine.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

CHN analysis is typically performed using automated combustion analyzers. The underlying principle involves the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gases (CO₂, H₂O, and N₂).

Expert Insight: Heterocyclic nitrogen compounds, such as the pyridine and piperazine rings in our analyte, can be challenging to combust completely compared to simpler organic molecules. The nitrogen in the rings requires more vigorous oxidation conditions to ensure full conversion to N₂ gas[4][5]. Modern CHN analyzers address this by allowing for an extended oxygen fill time and optimized combustion furnace temperatures, ensuring the complete breakdown of these stable ring structures.

  • Instrument Preparation: Calibrate the CHN analyzer using a certified organic standard (e.g., Acetanilide). Perform several runs to ensure system stability and repeatability. Run a blank to zero the detectors.

  • Sample Preparation: Accurately weigh 2-5 mg of the 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride sample into a tin capsule. Record the weight precisely.

  • Analysis: Introduce the sealed capsule into the instrument's autosampler. Initiate the combustion sequence.

  • Data Processing: The instrument's software will automatically calculate the percentage of C, H, and N based on the detected gas quantities and the initial sample weight.

  • Validation: Run a check standard after every 10-15 samples to verify that the instrument remains in calibration.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh 2-5 mg of Sample in Tin Capsule seal 2. Seal Capsule weigh->seal autosampler 3. Place in Autosampler seal->autosampler combustion 4. Combustion (O2 Atmosphere) autosampler->combustion reduction 5. Gas Reduction (N₂Oₓ -> N₂) combustion->reduction separation 6. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 7. Thermal Conductivity Detection (TCD) separation->detection calculate 8. Calculate %C, %H, %N detection->calculate

Caption: Workflow for CHN analysis of organic compounds.

Chlorine Determination

As a dihydrochloride salt, the chlorine exists in an ionic form. This allows for simpler analytical methods compared to covalently bonded chlorine, although methods for total chlorine are also applicable and serve as a good comparison.

Method 1: Direct Titration of Ionic Chloride

This is the most direct method. The sample is dissolved in a suitable solvent, and the chloride ions are titrated with a standardized silver nitrate (AgNO₃) solution.

Expert Insight: The choice of indicator and solvent system is critical. Using an adsorption indicator like 2',7'-dichlorofluorescein provides a sharp endpoint. The titration is best conducted in an acetone-water medium, which reduces the solubility of the silver chloride (AgCl) precipitate, making the color change at the endpoint more distinct and easier to detect[6].

Method 2: Oxygen Flask Combustion

For verifying total chlorine content (ionic and any potential organic chlorine impurities), the Schöniger oxygen flask method is the gold standard[6]. The sample is combusted in a sealed flask filled with oxygen, which quantitatively converts all chlorine into chloride ions. The resulting solution is then titrated as described above. Comparing the results from direct titration and combustion can provide insights into the purity of the material regarding non-ionic chlorine.

  • Standardization: Prepare a 0.01 M AgNO₃ solution and standardize it against a primary standard sodium chloride (NaCl) solution.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the sample and dissolve it in a mixture of 4 mL deionized water and 36 mL of acetone in a 100 mL beaker[6].

  • Titration: Add a few drops of 2',7'-dichlorofluorescein indicator. Titrate the solution with the standardized 0.01 M AgNO₃ solution until the color changes from yellowish-green to pink.

  • Calculation: Calculate the percentage of chlorine based on the volume of AgNO₃ used, its molarity, and the initial sample weight.

Chlorine_Workflow cluster_prep Sample & Titrant Preparation cluster_titration Titration cluster_output Data Output weigh 1. Weigh Sample Accurately dissolve 2. Dissolve in Acetone/Water weigh->dissolve indicator 4. Add Adsorption Indicator dissolve->indicator standardize 3. Standardize AgNO₃ Titrant titrate 5. Titrate with AgNO₃ to Endpoint standardize->titrate indicator->titrate calculate 6. Calculate %Cl titrate->calculate

Caption: Workflow for direct titration of ionic chloride.

Comparison of Analytical Standards

The term "standard" in this context refers to the benchmark against which the sample is measured. This can range from a highly characterized Certified Reference Material (CRM) to a well-defined in-house lot.

Standard TypeDescriptionProsConsBest For
Theoretical Value The calculated elemental percentages based on the molecular formula.The absolute, perfect reference. No cost.Not a physical material; cannot be used for instrument calibration.The ultimate benchmark for all results.
Certified Reference Material (CRM) A highly pure and homogenous material with certified property values (e.g., %C, %H, %N) and associated uncertainty. (e.g., Acetanilide for CHN).Highest level of accuracy and traceability. Validates the entire analytical process.A specific CRM for the target analyte is often unavailable. Can be expensive.Instrument calibration and method validation.
In-House Standard A specific batch of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride that has been thoroughly characterized by multiple techniques (e.g., NMR, LC-MS, DSC) and deemed highly pure.Directly relevant to the analyte. Cost-effective for routine analysis.Lacks the official certification and uncertainty budget of a CRM. Requires significant upfront characterization work.Routine quality control, batch-to-batch comparisons, and as a check standard.

Trustworthiness through Self-Validation: A robust analytical system uses a combination of these standards. The instrument is calibrated with a CRM like Acetanilide. An in-house standard is then run to confirm its characterized values. Finally, the unknown samples are analyzed. This multi-layered approach ensures the trustworthiness of the final results.

Alternative and Complementary Analytical Techniques

While elemental analysis provides the direct measurement of elemental composition, it does not identify or quantify impurities with a similar composition. Therefore, it should be used in conjunction with other techniques.

TechniquePrincipleInformation ProvidedComparison to Elemental Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Quantifies the main compound and identifies/quantifies organic impurities. Provides a purity percentage.Orthogonal method. Confirms that the elemental composition belongs to the main peak and not a co-eluting impurity. Does not directly measure elemental content.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Can quantify the free amine after regeneration from the salt form[7]. Useful for detecting volatile impurities.Requires sample derivatization (regeneration of the free amine)[7]. Less common for salt analysis but valuable for specific impurity profiles.
Ion Chromatography (IC) Separation of ions on an ion-exchange column followed by conductivity detection.Directly quantifies the chloride counter-ion and other inorganic anions (e.g., sulfate, phosphate)[8].Provides a more precise and specific measurement of the ionic chloride than titration, especially at low levels or in complex matrices.
Nuclear Magnetic Resonance (NMR) Analysis of the magnetic properties of atomic nuclei.Confirms the chemical structure and can be used for quantitative analysis (qNMR) against a certified internal standard.Provides structural confirmation that the measured elemental composition corresponds to the correct molecule. qNMR can provide purity assessment without chromatography.

Expert Recommendation: For comprehensive quality control of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, a combination of CHN analysis, Ion Chromatography (for chloride), and HPLC (for organic purity) provides a self-validating system that ensures identity, strength, and purity.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. (1964). DTIC. [Link]

  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. [Link]

  • Hao, G., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules. [Link]

  • Pond, D. M. (1973). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chemical Education. [Link]

  • Tebboth, M. (2019). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents?. ResearchGate. [Link]

  • TO DETECT THE CHLORINE PRESENT IN GIVEN ORGANIC COMPOUND. (2024). Chemistry Lab. [Link]

  • CHN Analysis. (n.d.). Intertek. [Link]

  • Supap, T. (n.d.). Internal Calibration Standard Curve for Amine Concentration Determination. Coating and Polymeric Materials, NDSU. [Link]

  • 5-(piperazin-1-yl)pyridin-2-ylamine. (n.d.). Pharmaffiliates. [Link]

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. (n.d.). PubChem. [Link]

  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. (2021). RSC Publishing. [Link]

  • 5-(Piperazin-1-yl)pyridine-2-amine. (n.d.). Veeprho. [Link]

  • Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is a critical, non-negotiable as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, a substituted pyridinamine compound. The procedures outlined here are designed to ensure compliance with regulatory standards and to mitigate risks associated with handling this class of chemical.

The foundational principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise.[1] For 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride, its structure, containing both a pyridine ring and a piperazine moiety, places it in a category of compounds that require careful handling and disposal through designated hazardous waste streams.[2]

Core Safety & Hazard Assessment
  • Skin and Eye Irritation: Compounds of this class are often categorized as irritants, capable of causing skin irritation and serious eye irritation.[3][4][5]

  • Sensitization: There is a potential for allergic skin reactions or respiratory sensitization upon exposure.[4][6]

  • Aquatic Toxicity: Pyridine and piperazine derivatives can be harmful to aquatic life, making it imperative to prevent their release into the environment.[7]

Due to these potential hazards, under no circumstances should 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride or its waste be disposed of down the sanitary sewer or in regular laboratory trash.[2][7]

Parameter Guideline Rationale
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a lab coat are mandatory.[2] For bulk quantities or potential dust generation, a dust respirator is recommended.[5]To prevent skin/eye contact and inhalation of the compound, which may cause irritation or sensitization.[4][6]
Waste Container A dedicated, leak-proof, and chemically compatible container clearly labeled as "Hazardous Waste."[7] The container must have a secure, tightly-fitting screw cap.[2]To prevent accidental spills, leaks, and the release of vapors. Proper containment is the first step in compliant waste management.
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]Segregating incompatible chemicals is crucial to prevent dangerous reactions that could generate heat, gas, or fire within the waste container.
Emergency Spill Procedure Evacuate the immediate area. For solid spills, carefully sweep up the material to avoid generating dust.[8] Absorb liquid spills with an inert material (e.g., sand, vermiculite). Place all contaminated materials in a sealed hazardous waste container.[2]To minimize exposure and environmental contamination. Using inert absorbents prevents reactive hazards.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the compliant disposal of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation and Collection

The cardinal rule of hazardous waste management is proper segregation.[1] Never mix waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Dedicate a Waste Container: Designate a specific, chemically-resistant container for all waste containing 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride. This includes unused or expired reagents, reaction byproducts, and contaminated consumables (e.g., pipette tips, weighing boats, gloves).[7]

  • Labeling: Immediately upon designating the container, affix a "Hazardous Waste" label.[2] The label must clearly state the full chemical name: "5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride" and list all other constituents of the waste mixture.[1]

  • Secure Closure: Ensure the container is kept tightly sealed at all times, except when adding waste.[6] This prevents the release of any potential vapors and protects the integrity of the contents.

Step 2: On-Site Accumulation and Storage

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific requirements for the temporary storage of hazardous waste in what are known as Satellite Accumulation Areas (SAAs).[9]

  • Location: The sealed waste container must be stored at or near the point of generation (e.g., the fume hood or lab bench where the work was performed) and under the control of laboratory personnel.[9]

  • Secondary Containment: Place the primary waste container within a larger, chemically-resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[1]

  • Segregation in Storage: Store the container away from incompatible materials, particularly strong oxidizing agents and acids.[2][8]

Step 3: Arranging for Final Disposal

The definitive and required method for the disposal of this category of chemical waste is through a licensed hazardous waste management company.[7]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste container. Your EHS office is the liaison between your laboratory and the licensed disposal facility.

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution. Accurate documentation is a legal requirement.

  • Disposal Method: The typical disposal route for pyridine and piperazine-based compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7][10]

Step 4: Decontamination of Empty Containers

The original reagent bottle, once empty, must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, followed by a small amount of an appropriate organic solvent like ethanol or acetone) a minimum of three times.[7]

  • Collect Rinsate: Crucially, the rinsate from this cleaning process is also considered hazardous waste and must be collected and added to your designated "5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride" waste container.[7]

  • Final Disposal of Container: After triple rinsing, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your facility's specific procedures.[7]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride.

G Disposal Workflow for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generation (e.g., unused reagent, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Hazardous Waste Container ppe->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name container->labeling storage Store in a Designated SAA (Secondary Containment, Segregated) labeling->storage ehs Contact EHS for Waste Pickup storage->ehs transport Transfer to Licensed Hazardous Waste Facility ehs->transport end Incineration by Approved Vendor transport->end

Caption: Disposal workflow for 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride.

By adhering to this structured and scientifically-grounded disposal protocol, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility. The causality behind these procedures is clear: to isolate, contain, and properly dispose of a potentially hazardous substance, thereby protecting both human health and the ecosystem.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: Piperazine Anhydrous.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 1-(2-Pyrimidyl)piperazine dihydrochloride.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Spectrum Chemical. (2007, May 10). Material Safety Data Sheet - Piperazine Dihydrochloride.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet - Abemaciclib Impurity 1.
  • Sigma-Aldrich. (n.d.). 5-(piperazin-1-yl)pyridin-2-amine.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 1-(2-Pyridyl)piperazine.
  • Global Substance Registration System. (n.d.). 5-(1-PIPERAZINYL)-2-PYRIDINAMINE.
  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety Office.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website.
  • National Center for Biotechnology Information. (n.d.). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors.

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